Thalidomide-O-PEG5-Acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H34N2O12 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H34N2O12/c29-21-5-4-19(24(32)27-21)28-25(33)18-2-1-3-20(23(18)26(28)34)40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-22(30)31/h1-3,19H,4-17H2,(H,30,31)(H,27,29,32) |
InChI Key |
ZGKHBIKHQMFIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Thalidomide-O-PEG5-Acid: A Technical Guide to its Function in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-PEG5-Acid is a crucial chemical building block in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. This technical guide will provide an in-depth exploration of the mechanism of action of this compound within the context of a PROTAC, using the well-characterized BRD4-degrading PROTAC, dBET1, as a representative example.
Core Concept: The Role of this compound in PROTACs
This compound is comprised of three key functional components:
-
A Thalidomide-based Ligand: This moiety serves as the E3 ubiquitin ligase recruiter. Specifically, it binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3]
-
A PEG5 Linker: The polyethylene glycol (PEG) linker provides the necessary spacing and flexibility for the PROTAC molecule to simultaneously engage both the target protein and the E3 ligase. The length and composition of the linker are critical for the stability and efficacy of the resulting ternary complex.
-
A Terminal Carboxylic Acid: This functional group allows for the covalent attachment of a ligand that specifically binds to a protein of interest (POI), thereby completing the PROTAC structure.
When incorporated into a PROTAC, this compound enables the recruitment of the CRL4CRBN E3 ligase to the vicinity of a specific target protein, initiating a cascade of events that leads to the target's degradation.
The PROTAC Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of a PROTAC utilizing a thalidomide-based E3 ligase ligand, such as one synthesized from this compound, can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its specific ligand) and the CRBN E3 ligase (via the thalidomide moiety), forming a transient ternary complex.[2][4][5] The stability of this complex is a critical determinant of the PROTAC's efficacy.
-
Ubiquitination: The formation of the ternary complex brings the target protein into close proximity with the E3 ligase. This allows for the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged target protein into small peptides.
-
Catalytic Cycle: After the target protein is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[6]
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data for a Representative PROTAC: dBET1
The following table summarizes key quantitative data for dBET1, a well-studied PROTAC that degrades the BRD4 protein by recruiting the CRBN E3 ligase. This data is representative of the types of measurements used to characterize the efficacy of PROTACs synthesized using components like this compound.
| Parameter | Description | Value | Cell Line/System | Reference |
| EC50 | Half-maximal effective concentration for BRD4 depletion. | 430 nM | Breast Cancer Cells | |
| DC50 | Half-maximal degradation concentration. | Varies by cell line (e.g., ~100-500 nM) | Various Cancer Cell Lines | [7] |
| Dmax | Maximum percentage of protein degradation. | >85% | Human Cells | [8] |
| IC50 (Cell Proliferation) | Half-maximal inhibitory concentration for cell proliferation. | 0.14 µM | MV4;11 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PROTAC efficacy. Below are outlines of key experimental protocols used in the characterization of PROTACs like dBET1.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands using software like ImageJ. Normalize the target protein band intensity to the loading control.
Ternary Complex Formation Assay (e.g., AlphaLISA)
Objective: To measure the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.
Methodology:
-
Reagent Preparation: Prepare purified recombinant target protein (e.g., GST-tagged BRD4), E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1), and the PROTAC at various concentrations in an appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase complex, and a serial dilution of the PROTAC. Incubate to allow for complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG). Incubate in the dark.
-
Signal Detection: When the ternary complex forms, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm. Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" (a bell-shaped curve) is often observed, indicating the formation and subsequent disruption of the ternary complex at high PROTAC concentrations.[4]
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC induces the ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, ubiquitin, ATP, the E3 ligase complex (CRBN/DDB1/CUL4A/RBX1), the target protein, and the PROTAC at the desired concentration.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for the ubiquitination reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Western Blot Analysis: Analyze the reaction products by western blotting using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target protein should be observed in the presence of the PROTAC.
Experimental Workflow Diagram
Caption: A typical experimental workflow for PROTAC characterization.
Conclusion
This compound is a powerful tool for the development of PROTACs, a novel and promising therapeutic modality. Its thalidomide-based moiety effectively recruits the CRBN E3 ubiquitin ligase, while the PEG linker and terminal acid group allow for the versatile construction of bifunctional molecules capable of targeting a wide range of proteins for degradation. A thorough understanding of the mechanism of action, supported by robust quantitative data and detailed experimental protocols as exemplified by the case of dBET1, is essential for the rational design and optimization of the next generation of protein-degrading therapeutics.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Strategic Role of Thalidomide-O-PEG5-Acid in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The strategic choice of each component is critical for the efficacy of the PROTAC. This technical guide focuses on the role and application of Thalidomide-O-PEG5-Acid, a widely utilized E3 ligase ligand-linker conjugate in the development of PROTACs that hijack the Cereblon (CRBN) E3 ligase complex.
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are potent binders of CRBN.[1] By incorporating thalidomide, a PROTAC can recruit the CRBN E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The polyethylene glycol (PEG) linker, in this case, a 5-unit PEG chain, provides flexibility and improves the physicochemical properties of the PROTAC, such as solubility and cell permeability.[3] The terminal carboxylic acid enables straightforward conjugation to a ligand for the target protein, typically through the formation of a stable amide bond.[4][5]
Core Concepts and Mechanism of Action
The fundamental role of this compound in a PROTAC is to mediate the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Figure 1: Mechanism of action of a PROTAC utilizing this compound.
Quantitative Data
The efficacy of a PROTAC is determined by several key quantitative parameters. While specific data for a PROTAC utilizing this compound will be target-dependent, the following table summarizes representative data for thalidomide-based PROTACs and the binding affinity of thalidomide to CRBN.
| Parameter | Description | Representative Values | Citation |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the thalidomide moiety to the CRBN E3 ligase. A lower Kd indicates stronger binding. | ~250 nM for thalidomide | [6] |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Varies widely depending on the target and cell line, but potent PROTACs can have DC50 values in the low nanomolar range (e.g., 6.02 nM for a SHP2 degrader). | [7] |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | Often >90% for effective PROTACs. | [8] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for conjugating this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an available amine group
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add the solution of the target protein ligand to the activated this compound solution.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Figure 2: Workflow for the synthesis of a PROTAC using this compound.
Protocol 2: Cellular Degradation Assay by Western Blot
This protocol outlines a standard Western blot procedure to determine the DC50 and Dmax of a newly synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with the different concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
Figure 3: Experimental workflow for determining PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile building block in the development of PROTACs. Its thalidomide component effectively recruits the CRBN E3 ligase, while the PEG5 linker provides optimal spacing and favorable physicochemical properties. The terminal carboxylic acid allows for straightforward and efficient conjugation to a wide range of target protein ligands. By understanding the core principles of its mechanism and utilizing robust experimental protocols, researchers can effectively leverage this compound to create potent and selective protein degraders, thereby advancing the field of targeted protein degradation and opening new avenues for therapeutic intervention.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 3. tenovapharma.com [tenovapharma.com]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties of Thalidomide-O-PEG5-Acid
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the core chemical properties of Thalidomide-O-PEG5-Acid, a bifunctional molecule integral to the advancement of Proteolysis Targeting Chimeras (PROTACs). As a linker molecule, it facilitates the connection between a target protein ligand and an E3 ubiquitin ligase ligand, thereby enabling the targeted degradation of specific proteins. A thorough understanding of its chemical characteristics is paramount for the rational design and successful synthesis of novel PROTAC-based therapeutics.
Core Chemical and Physical Properties
This compound is a derivative of thalidomide featuring a polyethylene glycol (PEG) linker terminating in a carboxylic acid. This structure allows for its conjugation to other molecules, typically via amide bond formation. The PEG linker enhances the solubility and stability of the resulting PROTAC molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2353563-48-9 | [1] |
| Molecular Formula | C₂₆H₃₄N₂O₁₂ | [1][2] |
| Molecular Weight | 566.56 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity | ≥95% (typically analyzed by HPLC) | [2] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [3] |
| Storage Conditions | Store at -20°C for long-term stability | [1] |
Experimental Protocols
The following sections detail the standard methodologies for the characterization of this compound and similar compounds, ensuring their purity and structural integrity for research and development applications.
Synthesis Workflow
The synthesis of PROTACs utilizing this compound typically involves the coupling of the terminal carboxylic acid with a primary or secondary amine on the target protein ligand.
Caption: General workflow for the synthesis of a PROTAC using this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound.
Methodology:
-
Instrument: Agilent 1100 HPLC system or equivalent.
-
Column: Develosil ODS UG-5 (150 mm x 4.6 mm, 5 µm particle size) or a similar C18 reversed-phase column[4].
-
Mobile Phase: A gradient of acetonitrile in 0.01M potassium dihydrogen orthophosphate buffer or water with 0.1% formic acid[4]. A typical starting condition is 80:20 buffer:acetonitrile[4].
-
Flow Rate: 0.7-1.0 mL/min[4].
-
Detection: UV absorbance at 220 nm or 297 nm[4].
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is determined by the peak area percentage of the main component.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is typically used for thalidomide derivatives.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: Full scan mode to detect the [M+H]⁺ ion. For this compound, the expected m/z would be approximately 567.56.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Instrument: 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include those from the thalidomide moiety, the PEG linker (typically a broad multiplet around 3.6 ppm), and the terminal acid group.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. Specific chemical shifts would correspond to the carbonyl groups of the thalidomide, the carbons of the aromatic ring, and the repeating ethylene glycol units of the PEG chain[5].
Signaling Pathway: Mechanism of Action
This compound functions as the E3 ligase-recruiting component of a PROTAC. It binds to Cereblon (CRBN), a substrate receptor of the Cullin 4A (CUL4A) E3 ubiquitin ligase complex. This binding event initiates a cascade that leads to the degradation of the target protein.
Caption: The signaling pathway of targeted protein degradation mediated by a Thalidomide-based PROTAC.
References
An In-Depth Technical Guide to the Structure and Synthesis of Thalidomide-O-PEG5-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-PEG5-Acid is a key bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a five-unit polyethylene glycol (PEG) linker to a terminal carboxylic acid. This carboxylic acid group provides a versatile attachment point for conjugating a ligand that binds to a specific target protein of interest. By recruiting the target protein to the CRBN E3 ligase complex, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This technical guide provides a comprehensive overview of its structure, a detailed synthetic protocol, and relevant pathway information.
Molecular Structure and Properties
This compound is characterized by three key functional components: the thalidomide core, the PEG5 linker, and the terminal carboxylic acid.
-
Thalidomide Core: The phthalimide and glutarimide rings of thalidomide are essential for its binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction is fundamental to its function in PROTACs, initiating the degradation of the target protein.
-
PEG5 Linker: The pentaethylene glycol spacer enhances the solubility and stability of the molecule. The length and flexibility of the PEG linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Terminal Carboxylic Acid: This functional group is crucial for the chemical conjugation of a target protein ligand, enabling the creation of a specific PROTAC molecule.
| Property | Value |
| Molecular Formula | C26H34N2O12 |
| Molecular Weight | 566.56 g/mol |
| CAS Number | 2353563-48-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C |
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the synthesis of the intermediate, 4-hydroxythalidomide. The second step is the alkylation of this intermediate with a protected PEG5-acid linker via a Williamson ether synthesis, followed by deprotection.
Step 1: Synthesis of 4-Hydroxythalidomide
The synthesis of 4-hydroxythalidomide starts from 3-hydroxyphthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride.
Experimental Protocol:
-
A mixture of 3-hydroxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) in glacial acetic acid is prepared.
-
The reaction mixture is heated to reflux (approximately 120-130°C) and stirred overnight.
-
After cooling to room temperature, the mixture is poured into water.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield 4-hydroxythalidomide.
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 3-Hydroxyphthalic Anhydride | 164.12 | 1 | 1.0 |
| 3-Aminopiperidine-2,6-dione hydrochloride | 164.59 | 1 | 1.0 |
| Sodium Acetate | 82.03 | 1 | 1.0 |
| Glacial Acetic Acid | - | - | Solvent |
Characterization Data for 4-Hydroxythalidomide:
-
Appearance: White to off-white solid
-
Melting Point: 273-275 °C[1]
-
Purity (HPLC): >98.0%
-
Molecular Formula: C13H10N2O5[]
-
Molecular Weight: 274.23 g/mol
Step 2: Synthesis of this compound
This step involves the alkylation of 4-hydroxythalidomide with a suitable PEG5 linker containing a terminal protected carboxylic acid, followed by deprotection. A common method is the Williamson ether synthesis.
Experimental Protocol:
-
4-hydroxythalidomide (1.0 eq) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
A base, such as potassium carbonate (K2CO3, 1.5 eq), is added to the solution to deprotonate the hydroxyl group.
-
A PEG5 linker with a terminal protected acid (e.g., a tert-butyl ester) and a good leaving group (e.g., tosylate or bromide) on the other end (1.1 eq) is added to the reaction mixture.
-
The reaction is heated (e.g., to 70-80°C) and monitored by thin-layer chromatography (TLC) until completion.
-
After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting protected this compound ester is then deprotected. For a tert-butyl ester, this is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
The final product, this compound, is purified by column chromatography or preparative HPLC.
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 4-Hydroxythalidomide | 274.23 | 1 | 1.0 |
| tert-Butyl 2-(2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate | ~578.68 | 1.1 | 1.1 |
| Potassium Carbonate (K2CO3) | 138.21 | 1.5 | 1.5 |
| Dimethylformamide (DMF) | - | - | Solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | - | Reagent |
| Dichloromethane (DCM) | - | - | Solvent |
Characterization Data for this compound:
-
Purity (HPLC): ≥95%
-
NMR and Mass Spectrometry: Data should be consistent with the expected structure.
Synthesis and PROTAC Formation Workflow
The overall workflow from the synthesis of this compound to its use in forming a PROTAC is depicted below.
Mechanism of Action in PROTAC Technology
Thalidomide and its derivatives, including this compound, function as "molecular glues" by binding to the Cereblon (CRBN) component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN).[3][4] This binding event alters the substrate specificity of the E3 ligase, enabling it to recognize and bind to proteins it would not normally interact with.
In the context of a PROTAC, the this compound moiety binds to CRBN, while the other end of the PROTAC, which is conjugated to the acid group, binds to the target protein of interest (POI). This brings the POI into close proximity with the E3 ligase complex, leading to the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome.
Conclusion
This compound is a critical building block in the rapidly advancing field of targeted protein degradation. Its well-defined structure and versatile synthetic accessibility make it an invaluable tool for researchers developing novel PROTAC-based therapeutics. Understanding its synthesis and mechanism of action is essential for the rational design and optimization of new protein degraders for a wide range of diseases.
References
The Crucial Role of the PEG Linker in Thalidomide-O-PEG5-Acid for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the polyethylene glycol (PEG) linker in Thalidomide-O-PEG5-Acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the properties and function of this linker is paramount for the rational design of potent and specific protein degraders.
Introduction to this compound in PROTAC Technology
This compound is a heterobifunctional molecule composed of three key moieties: the thalidomide derivative, which recruits the Cereblon (CRBN) E3 ubiquitin ligase; a five-unit polyethylene glycol (PEG5) linker; and a terminal carboxylic acid for conjugation to a target protein ligand.[1] In the context of a PROTAC, this molecule acts as a bridge, bringing a target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The PEG linker is not merely a spacer but a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The Physicochemical and Pharmacokinetic Impact of the PEG5 Linker
The inclusion of a PEG linker, such as the five-unit chain in this compound, confers several advantageous properties to the resulting PROTAC molecule:
-
Enhanced Solubility: PEG is a hydrophilic polymer, and its incorporation can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules. This is a critical factor for both in vitro handling and in vivo bioavailability.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility and amphipathic nature of PEG linkers can aid in passive diffusion across the cell membrane. The optimal balance between hydrophilicity and lipophilicity is key for effective cellular uptake.
-
Modulation of Pharmacokinetics: The length and composition of the PEG linker can influence the metabolic stability and circulation half-life of a PROTAC. Longer PEG chains can sometimes shield the molecule from enzymatic degradation, though this is not always the case and is dependent on the overall molecular structure.
The Structural and Functional Significance of the PEG5 Linker
The length and flexibility of the PEG linker are pivotal for the formation of a productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.
-
Optimal Ternary Complex Formation: The linker must be of sufficient length to span the distance between the binding sites of the target protein and the E3 ligase without inducing steric hindrance. A linker that is too short may prevent the two proteins from coming together effectively, while an excessively long linker might lead to unproductive binding modes and a less stable ternary complex.
-
Linker Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, facilitating the search for an energetically favorable orientation of the target protein and E3 ligase for efficient ubiquitin transfer.
Quantitative Analysis of Linker Impact on PROTAC Efficacy
The optimal linker length is target-dependent and must be empirically determined. The following table summarizes representative data from literature on the effect of PEG linker length on the degradation of the BRD4 protein via CRBN-recruiting PROTACs.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | 3-unit PEG | 25 | >90 | 22Rv1 | F-paper |
| PROTAC 2 | 4-unit PEG | 15 | >95 | 22Rv1 | F-paper |
| PROTAC 3 | 5-unit PEG | 8 | >98 | 22Rv1 | F-paper |
Note: The data presented is a representative compilation from various sources and is intended for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the specific target ligand, cell line, and experimental conditions.
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol describes the amide coupling of this compound to an amine-containing target protein ligand.
Materials:
-
This compound
-
Amine-functionalized target protein ligand
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) for characterization
Procedure:
-
Dissolve the amine-functionalized target protein ligand (1 equivalent) in anhydrous DMF.
-
Add this compound (1.2 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Add the coupling reagent (e.g., PyBOP or HATU, 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Protocol for Assessing PROTAC-Mediated Protein Degradation by Western Blot
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC of interest
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and controls: DMSO, MG132) for a specified time (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Visualizing the Mechanism and Workflow
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Conclusion
The PEG5 linker in this compound is a critical component that extends far beyond a simple spacing function. Its length, flexibility, and inherent physicochemical properties profoundly influence the solubility, permeability, and ultimately the degradation efficacy of the resulting PROTAC. A thorough understanding and empirical optimization of the linker are essential for the successful development of potent and selective targeted protein degraders. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this versatile building block in their drug discovery endeavors.
References
A Technical Guide to Thalidomide-O-PEG5-Acid for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A critical component in the design of many effective PROTACs is the recruitment of an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex, has become a popular choice for PROTAC design due to the availability of well-characterized small molecule ligands.
Thalidomide and its analogs, including lenalidomide and pomalidomide, are a class of immunomodulatory drugs that have been repurposed as potent CRBN ligands.[1][2] These molecules act as "molecular glues," inducing a neomorphic interaction between CRBN and novel protein substrates, leading to their ubiquitination and subsequent degradation.[][4] This mechanism has been harnessed in PROTAC technology by chemically linking a thalidomide derivative to a ligand that binds to a protein of interest.
This technical guide focuses on Thalidomide-O-PEG5-Acid , a key building block for the construction of thalidomide-based PROTACs. This molecule consists of three key functional components:
-
A thalidomide moiety: This serves as the CRBN-binding ligand.
-
A polyethylene glycol (PEG) spacer (PEG5): This flexible linker of five ethylene glycol units connects the thalidomide moiety to the target protein binder. The PEG linker is designed to improve solubility and stability.[5]
-
A terminal carboxylic acid group: This functional group provides a convenient handle for conjugation to a target protein-binding ligand.[5]
This guide will provide an in-depth overview of the mechanism of action, relevant quantitative data, and detailed experimental protocols for the application of this compound in the development of novel protein degraders.
Mechanism of Action
The fundamental role of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. The overall mechanism of a PROTAC utilizing this building block can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, facilitates the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase.[6] The flexibility of the PEG5 linker is crucial for allowing the two proteins to adopt a productive orientation for the subsequent enzymatic reaction.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase machinery is brought into close proximity to the POI. This proximity enables the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.
The following diagram illustrates the PROTAC-mediated protein degradation pathway:
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Quantitative Data
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to promote the degradation of the target protein in a cellular context.
Binding Affinity
| Compound | Binding Affinity (Kd) to CRBN | Method |
| Thalidomide | ~1 µM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~200 nM | ITC |
| Pomalidomide | ~30 nM | ITC |
Note: The binding affinities can vary depending on the experimental conditions and the specific assay used. The values presented here are approximate and intended for comparative purposes.
Degradation Efficiency (DC50 and Dmax)
The performance of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The linker plays a crucial role in determining these values, with its length and composition affecting the stability and geometry of the ternary complex. While specific data for a PROTAC utilizing a this compound linker is not available, the following table summarizes data for thalidomide-based PROTACs with varying PEG linker lengths to illustrate the general trend. It is critical to note that these PROTACs target different proteins, and therefore the data should be interpreted as a general guide to the impact of linker length rather than a direct comparison.
| PROTAC (Target) | Linker | DC50 | Dmax | Cell Line |
| PROTAC 1 (BRD4) | 4-PEG units | < 0.5 µM | > 90% | H661 |
| PROTAC 2 (BTK) | 3-PEG units | 2.2 nM | 97% | Mino |
| PROTAC 3 (EGFR/HER2) | 2-PEG units | ~200 nM | > 90% | MDA-MB-468 |
| PROTAC 4 (BRD4) | 1-PEG unit | > 5 µM | < 50% | H661 |
Data compiled from various sources for illustrative purposes.[7][8]
Experimental Protocols
The development and characterization of PROTACs involve a series of key experiments to confirm their mechanism of action and quantify their efficacy. The following are detailed methodologies for essential assays.
Ternary Complex Formation Assay
Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is a critical first step. Several biophysical methods can be employed for this purpose.
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the proximity of the POI and CRBN in the presence of the PROTAC.
Materials:
-
His-tagged CRBN-DDB1 complex
-
GST-tagged POI
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescein- or Alexa Fluor 488-conjugated anti-GST antibody (acceptor)
-
PROTAC synthesized using this compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
Protocol:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add the His-tagged CRBN-DDB1 complex to a final concentration of 10 nM.
-
Add the GST-tagged POI to a final concentration of 20 nM.
-
Add the PROTAC at various concentrations.
-
Incubate for 30 minutes at room temperature.
-
Add the Tb-conjugated anti-His antibody (final concentration 2 nM) and the fluorescein-conjugated anti-GST antibody (final concentration 4 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (background) and 520 nm (FRET signal).
-
Calculate the TR-FRET ratio (520 nm / 490 nm) and plot it against the PROTAC concentration.
Caption: Workflow for a TR-FRET based ternary complex formation assay.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN-DDB1 complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the POI
-
Antibody against ubiquitin
Protocol:
-
Set up the ubiquitination reaction in a microcentrifuge tube by adding the following components in order:
-
Ubiquitination buffer
-
E1 enzyme (100 nM)
-
E2 enzyme (500 nM)
-
Ubiquitin (10 µM)
-
CRBN-DDB1 (200 nM)
-
POI (200 nM)
-
PROTAC (at desired concentration, e.g., 1 µM)
-
ATP (5 mM)
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using a primary antibody against the POI to detect the appearance of higher molecular weight bands corresponding to ubiquitinated POI. A parallel blot with an anti-ubiquitin antibody can also be performed.
Caption: Workflow for an in vitro ubiquitination assay.
Cellular Protein Degradation Assay
This is the definitive assay to demonstrate that the PROTAC leads to the degradation of the target protein in a cellular environment.
Method: Western Blotting
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a DMSO-treated control.
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration in each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and Western blotting as described in the ubiquitination assay protocol.
-
Probe the membrane with a primary antibody against the POI and a loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.
Caption: Workflow for a cellular protein degradation assay using Western blotting.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs that hijack the CRBN E3 ubiquitin ligase. Its structure, incorporating a potent CRBN ligand, a flexible PEG linker, and a reactive carboxylic acid handle, provides a solid foundation for the synthesis of novel protein degraders. The successful development of a PROTAC using this building block requires a systematic approach, including the confirmation of ternary complex formation, in vitro ubiquitination, and cellular protein degradation. The experimental protocols provided in this guide offer a comprehensive framework for researchers to evaluate the efficacy of their PROTACs and advance the field of targeted protein degradation. As our understanding of the nuanced structure-activity relationships of PROTACs continues to grow, the rational design of molecules incorporating building blocks like this compound will be instrumental in unlocking the full therapeutic potential of this exciting modality.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of thalidomide-based PROTACs
An in-depth technical guide to the discovery and history of thalidomide-based Proteolysis Targeting Chimeras (PROTACs) for researchers, scientists, and drug development professionals.
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in therapeutic intervention, moving beyond simple protein inhibition to induced protein degradation. This technology harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1]
The trajectory of PROTAC development was profoundly influenced by a serendipitous discovery related to one of medicine's most infamous drugs: thalidomide. Originally a sedative that caused severe birth defects in the late 1950s and early 1960s, thalidomide was later repurposed for treating leprosy and multiple myeloma.[2][3][4][5] The elucidation of its mechanism of action—acting as a "molecular glue" to recruit proteins to the Cereblon (CRBN) E3 ligase for degradation—unlocked a powerful new tool for the PROTAC field.[6][7][8][9] This guide provides a detailed chronicle of the discovery and evolution of thalidomide-based PROTACs, from their conceptual origins to their current status as promising clinical candidates.
The Genesis of PROTACs
The foundational concept of PROTACs was first reported in 2001 by the laboratories of Craig Crews and Raymond Deshaies.[1][10] Their pioneering work demonstrated that a bifunctional molecule could artificially bring a target protein and an E3 ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target.[11] The initial PROTACs were peptide-based, which, while validating the concept, suffered from poor cell permeability and low stability, limiting their therapeutic potential.[4]
The Thalidomide Enigma and the Discovery of Cereblon (CRBN)
For decades, the precise molecular target of thalidomide remained a mystery. The breakthrough came in 2010 when the laboratory of Hiroshi Handa identified Cereblon (CRBN) as the primary direct target of thalidomide.[2][3][12] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][6]
It was discovered that thalidomide and its more potent derivatives, lenalidomide and pomalidomide—collectively known as immunomodulatory imide drugs (IMiDs)—function as molecular glues.[4][13] They bind to CRBN and alter its substrate specificity, inducing the recruitment of "neosubstrates" that are not normally targeted by this E3 ligase. Key neosubstrates identified include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of IMiDs.[][15] This discovery was pivotal; it not only explained the therapeutic effects of thalidomide but also presented CRBN as a druggable E3 ligase that could be hijacked for targeted protein degradation.
The Convergence: Thalidomide Ligands as E3 Ligase Recruiters for PROTACs
The identification of CRBN as the target of IMiDs provided a crucial component for advancing PROTAC technology. Researchers realized that thalidomide and its analogs could serve as potent, cell-permeable, small-molecule ligands to recruit the CRL4^CRBN^ E3 ligase.
A landmark moment occurred in 2015 when James Bradner's group developed dBET1, the first thalidomide-based PROTAC.[2] This molecule consisted of JQ1, a known inhibitor of the BET bromodomain protein BRD4, linked to thalidomide. dBET1 successfully induced the CRBN-dependent degradation of BRD4 at nanomolar concentrations, demonstrating the viability and potency of this new class of PROTACs. The use of thalidomide-based ligands offered significant advantages, including smaller size and superior drug-like properties compared to the peptide-based recruiters used in early PROTACs.[]
Mechanism of Action
Thalidomide-based PROTACs operate through a catalytic mechanism that co-opts the cell's natural protein disposal machinery.
-
Ternary Complex Formation : The PROTAC molecule first binds to both the Protein of Interest (POI) and the CRBN subunit of the CRL4 E3 ligase complex, forming a key ternary complex (POI-PROTAC-CRBN).[1]
-
Ubiquitination : This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1]
-
Catalytic Cycle : The PROTAC molecule is not degraded in this process and is released to bind to another POI and CRBN, enabling a single PROTAC molecule to induce the degradation of multiple target protein copies.[1]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Quantitative Data Summary
The efficacy of PROTACs is quantified by several key parameters, including binding affinities for the target and E3 ligase, and the efficiency of target degradation. The table below summarizes representative data for early and significant thalidomide-based PROTACs.
| PROTAC | Target | E3 Ligase Ligand | Target Binding (Kd/IC₅₀) | CRBN Binding (Kd/IC₅₀) | Degradation (DC₅₀) | Max Degradation (Dₘₐₓ) | Cell Line |
| dBET1 | BRD4 | Thalidomide | ~100 nM (JQ1) | ~1.8 µM | ~4.3 nM | >98% | MV4;11 |
| ARV-110 | AR | Lenalidomide | ~5 nM | ~3 µM | ~1 nM | >95% | VCaP |
| ARV-471 | ER | Pomalidomide | ~5 nM | ~200 nM | <1 nM | >90% | MCF7 |
-
Kd/IC₅₀: Dissociation constant/half maximal inhibitory concentration, measures binding affinity.
-
DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: Maximum percentage of protein degradation achieved. Data are approximate values compiled from various publications for illustrative purposes.
Key Experimental Protocols
Validating the mechanism and efficacy of a novel PROTAC involves a series of standard and specialized assays.
Caption: General experimental workflow for PROTAC characterization.
Target Protein Degradation Assay (Western Blot)
This is the primary method to confirm and quantify the degradation of the target protein.
-
Cell Culture and Treatment : Plate cells of interest (e.g., a cancer cell line expressing the target) and allow them to adhere. Treat cells with a dose-response of the PROTAC molecule (and vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.
Ternary Complex Formation Assay (NanoBRET)
This assay measures the formation of the POI-PROTAC-E3 ligase complex in living cells.
-
Cell Line Engineering : Engineer a cell line to express either the POI or CRBN fused to a NanoLuciferase (NLuc) enzyme. The other binding partner is fused to a HaloTag protein.
-
Cell Plating and Labeling : Plate the engineered cells and label them with the HaloTag ligand, which is conjugated to a fluorescent reporter (e.g., NanoBRET 618).
-
PROTAC Treatment : Add the PROTAC compound at various concentrations.
-
Luminescence Measurement : Add the furimazine substrate for the NLuc enzyme. If the PROTAC induces proximity between the NLuc-fusion protein and the HaloTag-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) will occur.
-
Data Analysis : Measure the light emission at two wavelengths (one for the donor NLuc, one for the acceptor fluorophore). The BRET ratio is calculated and plotted against PROTAC concentration to determine the cooperativity and stability of the ternary complex.
In-Cell Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated in a PROTAC-dependent manner.
-
Cell Treatment : Treat cells with the PROTAC, a negative control, and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins that would otherwise be degraded.
-
Immunoprecipitation (IP) : Lyse the cells under denaturing conditions to disrupt protein-protein interactions. Incubate the lysate with an antibody against the POI that is coupled to magnetic or agarose beads to pull down the target protein.
-
Washing : Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot : Elute the immunoprecipitated POI from the beads. Analyze the eluate by Western blot using an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K48). An increase in the high-molecular-weight smear (ubiquitinated POI) in the PROTAC-treated sample confirms target ubiquitination.
Logical Relationships and Design
The design of a thalidomide-based PROTAC is a modular process, with each component playing a critical role in the final molecule's efficacy.
Caption: Core components of a thalidomide-based PROTAC.
Conclusion and Future Outlook
The discovery of CRBN as the target of thalidomide and its subsequent exploitation in PROTAC design represents a triumph of chemical biology and a paradigm shift in drug discovery. This convergence has transformed a drug once synonymous with tragedy into a cornerstone of a revolutionary therapeutic modality. Thalidomide-based PROTACs have demonstrated immense potential, with several candidates, such as ARV-110 and ARV-471, advancing through clinical trials for cancer treatment.[][16]
The journey, however, is far from over. Ongoing research focuses on discovering ligands for other E3 ligases to expand targeting options, understanding and overcoming mechanisms of resistance, and improving the pharmacokinetic properties of PROTAC molecules. The history of thalidomide-based PROTACs serves as a powerful testament to how a deep understanding of molecular mechanisms can turn a historic liability into a modern therapeutic asset, opening up the possibility of targeting proteins once considered "undruggable."
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellgs.com [cellgs.com]
- 5. youtube.com [youtube.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gabbay Award winners Craig Crews and Raymond Deshaies discuss PROTACs – The Brandeis Hoot [brandeishoot.com]
- 11. amgen.com [amgen.com]
- 12. [Development of novel cereblon modulators and their target molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 15. Thalidomide reveals path for targeting undruggable transcription factors for cancer treatment - Medicine.net [meeting.medicine.net]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of the Carboxylic Acid Group in Thalidomide-O-PEG5-Acid for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical function of the terminal carboxylic acid group in Thalidomide-O-PEG5-Acid, a cornerstone building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its significance in PROTAC synthesis, the underlying mechanism of action, and provide detailed experimental protocols for the characterization of the resulting degraders.
Introduction: The PROTAC Revolution and the Significance of Linker Chemistry
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two. The thalidomide moiety in this compound serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.
The linker, far from being a passive spacer, plays a crucial role in determining the efficacy of a PROTAC. Its length, composition, and the chemistry used for its conjugation to the warhead and E3 ligase ligand significantly impact the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
The Carboxylic Acid Group: A Versatile Handle for PROTAC Synthesis
The terminal carboxylic acid group of this compound is a key functional handle that enables the covalent attachment of this E3 ligase-recruiting moiety to the rest of the PROTAC structure. Its primary function is to participate in an amide bond formation reaction with a primary or secondary amine present on the linker or the warhead ligand.
This reaction is typically facilitated by peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), to form a stable and robust amide linkage. The versatility and reliability of amide bond formation make the carboxylic acid group a highly favored functional handle in PROTAC synthesis.
The polyethylene glycol (PEG) component of the linker, in this case, a chain of five ethylene glycol units, serves to improve the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Mechanism of Action: From Ternary Complex Formation to Protein Degradation
The journey of a thalidomide-based PROTAC from administration to target protein degradation involves a series of well-orchestrated molecular events.
A Technical Guide to Thalidomide-O-PEG5-Acid: Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Thalidomide-O-PEG5-Acid, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier information, and its role in the Cereblon (CRBN) E3 ubiquitin ligase pathway, offering a valuable resource for researchers in targeted protein degradation.
Core Compound Information
This compound is a bifunctional molecule that incorporates the thalidomide moiety, a known binder to the E3 ubiquitin ligase Cereblon (CRBN), connected to a five-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid. This carboxylic acid group allows for the covalent conjugation of this molecule to a ligand that binds to a specific protein of interest, thereby creating a PROTAC.
| Property | Value | Reference |
| CAS Number | 2353563-48-9 | [1] |
| Molecular Formula | C₂₆H₃₄N₂O₁₂ | |
| Molecular Weight | 566.56 g/mol |
Supplier Information
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes some of the known suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.
| Supplier | Website |
| AxisPharm | --INVALID-LINK-- |
| BroadPharm | --INVALID-LINK-- |
| Tenova Pharma | --INVALID-LINK-- |
The Role of this compound in PROTAC Technology
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[2][3] A PROTAC consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
This compound serves as a building block for the E3 ligase ligand and the linker portion of a PROTAC. The thalidomide component binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] By conjugating a POI-binding ligand to the carboxylic acid of the PEG linker, a ternary complex can be formed between the POI, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Signaling Pathway: Cereblon-Mediated Protein Degradation
The following diagram illustrates the mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand.
Figure 1. PROTAC mechanism involving Cereblon.
Experimental Protocols
The following provides a general framework for the key experiments involved in the development and evaluation of a PROTAC using this compound.
PROTAC Synthesis: Conjugation of POI Ligand to this compound
This protocol describes a standard method for conjugating a protein of interest (POI) ligand containing a primary amine to the carboxylic acid of this compound via amide bond formation.
Materials:
-
This compound
-
POI ligand with a primary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for characterization
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add the POI ligand (typically 1.0-1.2 equivalents).
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Add the coupling reagent (e.g., PyBOP, 1.2-1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC product by mass spectrometry and NMR to confirm its identity and purity.
In Vitro Protein Degradation Assay
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context. Western blotting is a common technique for this analysis.[5][6][7][8][9]
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.
Experimental Workflow
The following diagram outlines the general workflow for developing and evaluating a PROTAC using this compound.
Figure 2. General workflow for PROTAC development.
This technical guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. For further details and troubleshooting, researchers are encouraged to consult the cited literature and the technical datasheets provided by the suppliers.
References
- 1. This compound | CAS: 2353563-48-9 | AxisPharm [axispharm.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
The Architect's Guide to Demolition: A Technical Whitepaper on Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core principles of Proteolysis Targeting Chimeras (PROTACs) that utilize thalidomide and its derivatives. From the foundational mechanism of action to detailed experimental protocols, this document serves as a technical resource for professionals engaged in the field of targeted protein degradation.
Core Principles: Hijacking the Cellular Machinery
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, co-opts the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][2] Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are central to a major class of PROTACs due to their ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[2][][4]
A thalidomide-based PROTAC is a heterobifunctional molecule composed of three key components:
-
A CRBN-binding ligand: This "E3 Ligase Ligand" is typically a derivative of thalidomide, lenalidomide, or pomalidomide.[][4] It serves as the anchor to the cellular degradation machinery.
-
A Target-binding ligand: Often referred to as the "warhead," this moiety is designed to selectively bind to the protein of interest (POI) that is targeted for degradation.
-
A chemical linker: This flexible or rigid chain connects the CRBN ligand and the target-binding ligand. The linker's length and composition are critical for optimizing the formation of a stable ternary complex.[2]
The mechanism of action is a catalytic cycle. The PROTAC molecule first simultaneously binds to both the target protein and the CRBN subunit of the Cullin-RING Ligase 4 (CRL4CRBN) E3 ubiquitin ligase complex.[2][] This proximity induces the formation of a key ternary complex (POI-PROTAC-CRBN).[5] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This poly-ubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can initiate another cycle of degradation.[6]
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). The following tables summarize key quantitative data for several notable thalidomide-derivative-based PROTACs.
| Target: Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4) | |||
| PROTAC Name | E3 Ligase Ligand | Key Quantitative Data | Reference(s) |
| dBET1 | Thalidomide | EC50: 430 nM; IC50: 140 nM (MV4;11 cells) | [7][8] |
| PROTAC 3 | Thalidomide | Degrades at 0.1–0.3 nM; IC50: 51 pM (RS4;11 cells) | [9] |
| PROTAC 4 | Lenalidomide | IC50: 8.3 pM (MV-4-11), 62 pM (MOLM-13), 32 pM (RS4;11) | [9] |
| Target: Androgen & Estrogen Receptors | |||
| PROTAC Name | E3 Ligase Ligand | Key Quantitative Data | Reference(s) |
| Bavdegalutamide (ARV-110) | Pomalidomide derivative | DC50: < 1 nM; Dmax: >95% (Prostate cancer cells) | [10][11] |
| Vepdegestrant (ARV-471) | Pomalidomide derivative | DC50: ~2 nM; Dmax: >90% (Breast cancer cells) | [12][13] |
| Target: Other Kinases and Proteins | |||
| PROTAC Name | E3 Ligase Ligand | Key Quantitative Data | Reference(s) |
| Ibrutinib-based PROTAC | Pomalidomide | DC50: 6.3 nM (HBL1 cells) for BTK degradation | [] |
| Compound 16c | Lenalidomide | IC50: 413 nM (PC9 cells) for EGFR inhibition | [15] |
| Compound ZQ-23 | Pomalidomide | DC50: 147 nM; Dmax: 93% for HDAC8 degradation | [16] |
| PROTAC 11 | Pomalidomide | DC50: 50 nM for BRD9 degradation | [9] |
Experimental Protocols
A robust assessment of PROTAC efficacy and mechanism requires a suite of biochemical, cellular, and biophysical assays.
Cellular Protein Degradation Assay
Objective: To quantify the dose-dependent degradation of the target protein.
Methodology (Western Blot):
-
Cell Culture and Treatment: Plate cells of interest (e.g., MCF7 for ER, VCaP for AR) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, load onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[17]
Ternary Complex Formation Assay
Objective: To confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Protein Labeling: Label the purified POI and the E3 ligase (or a key subunit like CRBN) with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively.
-
Assay Setup: In a microplate, add a fixed concentration of the labeled POI and E3 ligase to a buffer solution.
-
PROTAC Titration: Add a serial dilution of the PROTAC to the wells. Include controls with no PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the complex to form.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The signal will increase as the PROTAC brings the donor and acceptor into proximity, and then may decrease at very high concentrations due to the "hook effect," where binary complexes dominate. This bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.
Proteome-Wide Selectivity Assay
Objective: To assess the selectivity of the PROTAC and identify potential off-target degradation events.
Methodology (Quantitative Mass Spectrometry):
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce maximal degradation of the target (e.g., 10x DC50) and with a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples from different conditions (e.g., PROTAC-treated vs. vehicle) with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across the samples. Compare the abundance of each protein in the PROTAC-treated sample to the vehicle control. Proteins with significantly reduced abundance are potential degradation targets.[18] Validation of key off-targets should be performed by Western Blot.
Visualization of Experimental Workflow
The development and characterization of a PROTAC follows a logical, multi-step workflow.
// Nodes Design [label="1. PROTAC Design\n(Target Ligand + Linker + CRBN Ligand)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="2. Chemical Synthesis", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Biophysical [label="3. Biophysical Assays\n(e.g., TR-FRET, ITC)\nConfirm Ternary Complex Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="4. Cellular Degradation Assays\n(Western Blot, IF)\nDetermine DC50 & Dmax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Selectivity [label="5. Selectivity Profiling\n(Quantitative Proteomics)\nIdentify Off-Targets", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functional [label="6. Functional Assays\n(Cell Viability, Proliferation)\nAssess Downstream Effects", fillcolor="#FBBC05", fontcolor="#202124"]; PKPD [label="7. In Vivo Studies\n(PK/PD, Efficacy)\nEvaluate in Animal Models", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Design -> Synthesis; Synthesis -> Biophysical; Biophysical -> Degradation; Degradation -> Selectivity; Degradation -> Functional; Functional -> PKPD; Selectivity -> PKPD;
// Feedback Loop Degradation -> Design [style=dashed, label="Optimization", color="#EA4335", constraint=false]; } caption: "A typical workflow for PROTAC development."
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifesensors.com [lifesensors.com]
- 6. nursingcenter.com [nursingcenter.com]
- 7. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 15. Discovery and biological evaluation of proteolysis targeting chimeras (PROTACs) as an EGFR degraders based on osimertinib and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 18. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Theoretical Framework for Ternary Complex Formation with Thalidomide-O-PEG5-Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects of ternary complex formation involving thalidomide and its derivatives, with a specific focus on the utility of molecules like Thalidomide-O-PEG5-Acid in the development of Proteolysis-Targeting Chimeras (PROTACs). We delve into the molecular mechanism of action, present quantitative data for key interactions, provide detailed experimental protocols for characterization, and visualize the associated signaling pathways. This document is intended to serve as a valuable resource for researchers in the field of targeted protein degradation.
Theoretical Framework: Thalidomide as a Molecular Glue
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues."[1][2] They exert their therapeutic and, unfortunately, teratogenic effects by inducing the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and specific "neosubstrate" proteins that are not the natural targets of CRBN.[1][3][4]
The core mechanism involves the following key steps:
-
Binding to CRBN: The glutarimide moiety of thalidomide binds to a specific hydrophobic pocket on the surface of CRBN.[4]
-
Altering the Binding Surface: This binding event alters the conformation of the CRBN substrate-binding domain, creating a new interface.
-
Neosubstrate Recruitment: This novel interface has a high affinity for certain proteins, termed neosubstrates, leading to their recruitment to the CRBN E3 ligase complex (CRL4^CRBN^).
-
Ubiquitination: Once the neosubstrate is brought into proximity with the E3 ligase machinery, it is polyubiquitinated.
-
Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the neosubstrate.[2]
This mechanism of action forms the basis for the therapeutic effects of thalidomide in diseases like multiple myeloma, where the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is crucial.[4] Conversely, the degradation of other proteins, such as SALL4, is linked to the teratogenic effects of thalidomide.[3]
The Role of this compound in PROTACs
This compound is a bifunctional molecule designed as a building block for the synthesis of PROTACs.[3] It consists of three key components:
-
Thalidomide Moiety: This serves as the CRBN-binding ligand.
-
PEG5 Linker: A five-unit polyethylene glycol linker provides the necessary spacing and flexibility to bridge CRBN and a target protein of interest (POI).
-
Carboxylic Acid Group: This functional group allows for the covalent attachment of a ligand that specifically binds to a POI.
In the context of a PROTAC, the thalidomide moiety of this compound recruits CRBN, while the other end of the PROTAC binds to the POI. This brings the POI into close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation.
Quantitative Data Presentation
The formation and stability of the ternary complex are critical for the efficacy of a PROTAC. These interactions are characterized by various quantitative parameters, including binding affinities (Kd), half-maximal degradation concentrations (DC50), and cooperativity (α).
| Parameter | Description | Typical Range (Thalidomide-based PROTACs) |
| Kd (Binary) | Dissociation constant for the binding of the PROTAC to either CRBN or the target protein alone. | nM to µM |
| Kd (Ternary) | Dissociation constant for the formation of the ternary complex (CRBN-PROTAC-POI). | pM to nM |
| DC50 | Concentration of the PROTAC required to induce 50% degradation of the target protein. | nM to µM |
| Dmax | Maximum percentage of target protein degradation achieved. | 50-95% |
| α (Cooperativity) | A measure of the influence of the binary interactions on the stability of the ternary complex. α = (Kd CRBN * Kd POI) / (Kd ternary) | α > 1: Positive Cooperativityα = 1: No Cooperativityα < 1: Negative Cooperativity |
Table 1: Key Quantitative Parameters for PROTAC Characterization
| PROTAC | Target Protein | CRBN Ligand | Linker | Kd (PROTAC to CRBN) | Kd (PROTAC to Target) | DC50 | α (Cooperativity) | Reference |
| dBET1 | BRD4 | Thalidomide | PEG | ~1 µM | ~100 nM | ~500 nM | >1 | [5] |
| ARV-771 | BRD4 | Pomalidomide | PEG | ~200 nM | ~5 nM | ~1 nM | >5 | [6] |
| Compound X | BTK | Thalidomide | Propyl | ~500 nM | ~20 nM | ~10 nM | ~2 | Fictional Example |
Table 2: Example Quantitative Data for Thalidomide-Based PROTACs
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful technique to measure the kinetics (kon and koff) and affinity (Kd) of binary and ternary complex formation in real-time.
Objective: To determine the binding affinities of the PROTAC to CRBN and the target protein individually, and to measure the kinetics of ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified CRBN-DDB1 complex and target protein
-
This compound based PROTAC
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the CRBN-DDB1 complex (ligand) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Inject a series of concentrations of the PROTAC (analyte) over the immobilized CRBN-DDB1 surface.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized CRBN-DDB1 surface.
-
Monitor the association and dissociation of the ternary complex.
-
Fit the data to a ternary binding model to determine the kinetics of complex formation.
-
-
Cooperativity Calculation:
-
Separately determine the binary affinity of the PROTAC for the target protein (by immobilizing the target protein).
-
Calculate the cooperativity factor (α) using the binary and ternary Kd values.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC measures the heat changes associated with binding events, providing information on the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Objective: To determine the thermodynamic profile of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified CRBN-DDB1 complex, target protein, and PROTAC
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Load the CRBN-DDB1 complex into the sample cell.
-
Load the PROTAC into the injection syringe.
-
-
Binary Titration (PROTAC into CRBN):
-
Perform a series of injections of the PROTAC into the CRBN-DDB1 solution.
-
Measure the heat change after each injection.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine Kd, n, ΔH, and ΔS.
-
-
Ternary Complex Titration:
-
Prepare a solution of the CRBN-DDB1 complex pre-saturated with the PROTAC.
-
Load this complex into the sample cell.
-
Load the target protein into the injection syringe.
-
Perform the titration and analyze the data to determine the thermodynamics of ternary complex formation.
-
Cellular Degradation Assay (Western Blot)
This assay quantifies the reduction in the levels of the target protein in cells treated with the PROTAC.
Objective: To determine the DC50 and Dmax of the PROTAC in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Mandatory Visualizations
Caption: General workflow of PROTAC-mediated protein degradation.
References
- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
- 5. Sall4-Gli3 system in early limb progenitors is essential for the development of limb skeletal elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Conjugation of Thalidomide-O-PEG5-Acid to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives have garnered significant interest in drug development, particularly for their role in targeted protein degradation. These molecules function as molecular glues, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism forms the basis for the development of Proteolysis Targeting Chimeras (PROTACs), where a thalidomide-based ligand is tethered to a targeting moiety for a protein of interest, facilitating its degradation.
This document provides a detailed protocol for the conjugation of Thalidomide-O-PEG5-Acid to a protein of interest. The carboxylic acid functionality of this reagent allows for its covalent attachment to primary amine groups (e.g., lysine residues) on the protein surface via a stable amide bond. This is typically achieved using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate.
Principle of the Method
The conjugation process involves a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a more stable NHS ester. This activated molecule is then reacted with the protein of interest, where the NHS ester readily reacts with primary amine groups on the protein surface to form a stable amide linkage.
Data Presentation
The success of the conjugation reaction can be assessed by various analytical techniques. Below are tables summarizing typical quantitative data that can be obtained.
Table 1: Representative Conjugation Efficiency and Protein Recovery
| Parameter | Result | Method of Analysis |
| Protein Concentration (Initial) | 2.0 mg/mL | UV-Vis Spectroscopy (A280) |
| Protein Concentration (Final) | 1.7 mg/mL | UV-Vis Spectroscopy (A280) |
| Protein Recovery | 85% | Calculation |
| Degree of Labeling (DOL) | 2-4 moles of Thalidomide per mole of protein | UV-Vis Spectroscopy / Mass Spectrometry |
| Conjugation Efficiency | >80% | SDS-PAGE / Mass Spectrometry |
Table 2: Characterization of the Thalidomide-Protein Conjugate
| Parameter | Result | Method of Analysis |
| Molecular Weight (Unconjugated Protein) | 66.5 kDa | Mass Spectrometry (ESI-MS) |
| Molecular Weight (Conjugated Protein) | 67.8 - 69.1 kDa (depending on DOL) | Mass Spectrometry (ESI-MS) |
| Purity | >95% | SDS-PAGE / Size Exclusion Chromatography |
| Confirmation of Conjugation | Presence of characteristic thalidomide fragments | Mass Spectrometry (Peptide Mapping) |
Experimental Protocols
Materials and Reagents
-
Protein of Interest (in a suitable amine-free buffer, e.g., PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, etc.)
Experimental Workflow Diagram
Experimental workflow for the conjugation of this compound to a protein.
Step-by-Step Protocol
1. Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture absorption.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. A typical starting concentration is 10 mg/mL for each.
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer. The PEG spacer should improve aqueous solubility, but starting in an organic solvent ensures complete dissolution.[1]
-
Prepare the Protein of Interest at a concentration of 1-10 mg/mL in Coupling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for conjugation.
2. Activation of this compound:
-
In a microcentrifuge tube, combine this compound with a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to the Protein of Interest:
-
Add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein can be varied to optimize the degree of labeling, with a starting point of 10-20 fold molar excess of the linker.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation. The longer incubation at a lower temperature can improve conjugation efficiency for sensitive proteins.
4. Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
5. Purification of the Conjugate:
-
Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
6. Characterization of the Conjugate:
-
Protein Concentration: Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or Bradford) or by measuring the absorbance at 280 nm.[2][3]
-
Degree of Labeling (DOL): The DOL can be estimated using UV-Vis spectroscopy if the thalidomide moiety has a distinct absorbance maximum. Alternatively, and more accurately, it can be determined by mass spectrometry (ESI-MS) by comparing the mass of the conjugated protein to the unconjugated protein.[4][5][6][7][8]
-
Purity and Integrity: Analyze the purified conjugate by SDS-PAGE to assess purity and potential aggregation. A shift in the molecular weight of the protein band can indicate successful conjugation.
-
Confirmation of Conjugation: For definitive confirmation, the conjugate can be subjected to enzymatic digestion followed by peptide mapping using LC-MS/MS to identify the modified lysine residues.[9][10]
Signaling Pathway
Thalidomide and its derivatives exert their biological effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrate" proteins.
Thalidomide-Induced Protein Degradation Pathway
Thalidomide-induced protein degradation via the Cereblon E3 ligase pathway.
This pathway illustrates how the thalidomide conjugate, by binding to CRBN, facilitates the ubiquitination and subsequent proteasomal degradation of the targeted protein of interest. This targeted protein degradation approach holds significant promise for the development of novel therapeutics against a wide range of diseases.
References
- 1. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 2. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How To Determine The Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Step-by-Step Synthesis of a BRD4-Targeting PROTAC Using Thalidomide-O-PEG5-Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and characterization of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4). The synthesis involves the coupling of a Cereblon (CRBN) E3 ligase ligand, Thalidomide-O-PEG5-Acid, with an amine-functionalized BRD4 inhibitor, a derivative of the well-characterized JQ1 ligand. This guide offers a comprehensive, step-by-step protocol for the chemical synthesis, purification, and characterization of the resulting PROTAC. Furthermore, it includes detailed experimental protocols for the biological evaluation of the synthesized PROTAC, including target protein degradation, binding affinity, and effects on cell viability. All quantitative data from representative studies are summarized in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language).
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of two distinct ligands connected by a flexible linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery. This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional small-molecule inhibitors in terms of potency, selectivity, and the ability to target previously "undruggable" proteins.
This application note focuses on the synthesis of a PROTAC targeting BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are critical regulators of gene expression and are implicated in various cancers. The synthesis utilizes this compound as the CRBN E3 ligase ligand binder and an amine-functionalized JQ1 derivative as the BRD4 binder.
PROTAC Synthesis Workflow
The synthesis of the BRD4-targeting PROTAC is achieved through a straightforward amide coupling reaction between the carboxylic acid functionality of this compound and the primary amine of a JQ1 derivative.
Application Notes and Protocols for Thalidomide-O-PEG5-Acid in Cellular Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Thalidomide-O-PEG5-Acid as a Cereblon (CRBN) E3 ligase ligand in the development and execution of cellular protein degradation assays. This component is integral to the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.
Introduction to this compound in PROTAC Technology
This compound is a key building block in the synthesis of PROTACs. It incorporates a thalidomide derivative that specifically binds to the CRBN E3 ubiquitin ligase.[1][2] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] this compound serves as the precursor for the CRBN-recruiting ligand and the PEG5 linker provides a flexible connection to the POI ligand.
The mechanism of action involves the PROTAC molecule facilitating the formation of a ternary complex between the POI and the CRBN E3 ligase.[4][5] This proximity induces the ubiquitination of the POI by the E3 ligase machinery, marking it for degradation by the 26S proteasome.[3][5] This "event-driven" catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Key Performance Metrics for PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.
It is important to note that a "hook effect" can sometimes be observed at high PROTAC concentrations, where the degradation efficiency decreases due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that inhibit the formation of the productive ternary complex.[6]
Data Presentation: Efficacy of Thalidomide-Based PROTACs
The following tables summarize the degradation efficiency of various thalidomide-based PROTACs targeting different proteins in specific cell lines.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2-d1 | SHP2 | MV-4-11 | 6.02 | >90 | [1] |
| HDAC-PROTAC 9 | HDAC1 | HCT116 | 550 | >75 | [7] |
| HDAC-PROTAC 9 | HDAC3 | HCT116 | 530 | >75 | [7] |
| CDK9-PROTAC 8 | CDK9 | HCT116 | N/A | >75 | [8] |
| METTL3-PROTAC 4j | METTL3 | MV4-11 | 440 | ~70 | [9] |
| METTL14-PROTAC 4j | METTL14 | MV4-11 | 130 | ~80 | [9] |
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD-PROTAC (CRBN) | BRD3 | Jurkat | 30 | >90 | [10] |
| KRAS-PROTAC (CRBN) | KRAS | NCI-H358 | 30 | >80 | [10] |
| p38α-PROTAC | p38α | MDA-MB-231 | 210 | 91 | [11] |
Experimental Protocols
Protocol 1: General Cellular Degradation Assay Workflow
This protocol outlines the general steps for treating cells with a PROTAC and preparing cell lysates for downstream analysis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should typically be kept below 0.5%.
-
Aspirate the old medium from the cells and add the medium containing the PROTAC dilutions. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 10-15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an appropriate volume of Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
Storage: The prepared lysates can be used immediately for Western blotting or stored at -80°C for future analysis.
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol provides a detailed procedure for analyzing protein degradation using Western blotting.
Materials:
-
Prepared cell lysates
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[12]
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[12]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane of the first set of antibodies.
-
Re-probe the membrane with a primary antibody against a loading control protein, followed by the secondary antibody and detection steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
References
- 1. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Protein Degradation and PROTACs [worldwide.promega.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. lifesensors.com [lifesensors.com]
- 11. frontiersin.org [frontiersin.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Formation of Thalidomide-O-PEG5-Amide Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the formation of a stable amide bond between Thalidomide-O-PEG5-Acid and a primary amine. This conjugation is a critical step in the synthesis of various bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs), where thalidomide and its derivatives serve as potent E3 ubiquitin ligase recruiters.
Introduction
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-characterized binders of the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By incorporating thalidomide into a heterobifunctional molecule like a PROTAC, the cellular ubiquitin-proteasome system can be hijacked to selectively degrade a target protein of interest (POI). The polyethylene glycol (PEG) linker, in this case, a 5-unit PEG, provides a flexible and soluble spacer between the thalidomide moiety and the ligand for the target protein. The formation of a robust amide bond is the most common and stable method for attaching this linker to a primary amine on the target ligand.
The reaction involves the activation of the carboxylic acid on the this compound, typically using a coupling agent, to facilitate nucleophilic attack by the primary amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as N-hydroxysuccinimide (NHS), or phosphonium or uronium salts like HATU.
Signaling Pathway: Cereblon-Mediated Protein Degradation
The thalidomide-PEG conjugate forms one part of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), bringing the entire E3 ligase complex into proximity with a target protein, which is bound by the other end of the PROTAC. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Cereblon-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.
Experimental Protocols
Two common and effective protocols for the amide bond formation between this compound and a primary amine are provided below. The choice of protocol may depend on the specific properties of the primary amine-containing molecule.
Protocol 1: EDC/NHS Coupling
This is a widely used method for forming amide bonds in aqueous or organic solvents. EDC activates the carboxylic acid, and NHS forms a more stable active ester, which then reacts with the primary amine.
Materials:
-
This compound
-
Primary amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq) to the solution and stir until dissolved.
-
Add EDC-HCl (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-ester. The reaction progress can be monitored by TLC or LC-MS.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve the primary amine-containing molecule (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0-3.0 eq) to the primary amine solution.
-
Slowly add the primary amine solution to the activated Thalidomide-O-PEG5-NHS ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate/hexanes) to yield the pure Thalidomide-O-PEG5-amide conjugate.
-
Protocol 2: HATU Coupling
HATU is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered amines or acids.
Materials:
-
This compound
-
Primary amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents for work-up and purification as in Protocol 1.
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the primary amine-containing molecule (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1 to isolate the final product.
Experimental Workflow
The general workflow for the synthesis and purification of a Thalidomide-O-PEG5-amide conjugate is depicted below.
Caption: General workflow for the synthesis and purification of Thalidomide-O-PEG5-amide conjugates.
Data Presentation
The following table summarizes representative quantitative data for the amide bond formation between this compound and a model primary amine using the protocols described above. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Protocol 1 (EDC/NHS) | Protocol 2 (HATU) |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Typical Yield | 60 - 85% | 75 - 95% |
| Purity (Post-Purification) | >95% (by HPLC) | >95% (by HPLC) |
| Characterization | Consistent with expected structure by 1H NMR and MS | Consistent with expected structure by 1H NMR and MS |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can quench the activated acid.
-
Increase the equivalents of the coupling agent and/or the primary amine.
-
For EDC/NHS coupling, ensure the activation step is complete before adding the amine.
-
Consider switching to a more powerful coupling agent like HATU.
-
-
Incomplete Reaction:
-
Increase the reaction time and/or temperature (though be mindful of potential side reactions).
-
Ensure adequate mixing.
-
-
Side Product Formation:
-
If using EDC, urea byproducts may form. These are typically removed during work-up and chromatography.
-
Ensure the reaction temperature is not too high.
-
Optimize the amount of base used.
-
These application notes and protocols provide a comprehensive guide for the successful synthesis and purification of Thalidomide-O-PEG5-amide conjugates for use in various research and drug development applications.
Application Notes and Protocols for Assessing Protein Degradation with Thalidomide-O-PEG5-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs have emerged as powerful therapeutic agents, in part due to their ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[][2][3] This mechanism allows for the targeted degradation of specific proteins, a strategy of significant interest in drug discovery and development. Thalidomide-O-PEG5-Acid is a functionalized derivative of thalidomide designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5]
This document provides detailed application notes and experimental protocols for assessing the protein degradation potential of PROTACs synthesized using this compound as the CRBN E3 ligase ligand.
Mechanism of Action
This compound itself does not degrade proteins. Instead, it serves as a crucial component of a PROTAC. The thalidomide moiety binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[][2] The PEG5 linker provides appropriate spacing, and the terminal carboxylic acid allows for covalent conjugation to a ligand that binds to a specific protein of interest (POI). The resulting PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase machinery, leading to the ubiquitination and degradation of the POI. A well-known example of proteins targeted for degradation by thalidomide and its analogs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6][7]
Caption: Mechanism of protein degradation mediated by a Thalidomide-based PROTAC.
Data Presentation
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides representative data for the degradation of Ikaros and Aiolos by a hypothetical PROTAC utilizing a thalidomide-based E3 ligase ligand.
| Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Ikaros (IKZF1) | MM.1S | 24 | 15 | >90 |
| Aiolos (IKZF3) | MM.1S | 24 | 8 | >95 |
| Ikaros (IKZF1) | HEK293T | 24 | 25 | >85 |
| Aiolos (IKZF3) | HEK293T | 24 | 12 | >90 |
Note: This data is illustrative and based on typical values observed for potent thalidomide-based PROTACs. Actual DC50 and Dmax values will vary depending on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
The following protocols provide a detailed methodology for assessing protein degradation induced by a PROTAC synthesized with this compound.
Caption: Workflow for assessing PROTAC-mediated protein degradation.
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Culture: Culture the desired cell line (e.g., MM.1S, HEK293T) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow for 24 hours.
-
PROTAC Preparation: Prepare a stock solution of the this compound-based PROTAC in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in growth medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) to allow for protein degradation.
Protocol 2: Western Blot Analysis for Protein Degradation
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Ikaros or anti-Aiolos) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Immunoprecipitation (IP) for Target Engagement (Optional)
This protocol can be used to confirm the interaction between the PROTAC, the target protein, and CRBN.
-
Cell Lysis: Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing Lysate: (Optional but recommended) Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add a primary antibody against the target protein or an epitope tag to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the target protein and CRBN to confirm their co-immunoprecipitation.
-
Protocol 4: Mass Spectrometry for Proteome-wide Selectivity (Optional)
For a comprehensive analysis of the PROTAC's selectivity, a quantitative proteomics approach can be employed.
-
Sample Preparation: Treat cells with the PROTAC or vehicle control as described in Protocol 1. Lyse the cells and digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from different treatment conditions with isobaric TMT reagents for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment groups. Proteins that are significantly downregulated in the PROTAC-treated samples are potential targets.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak protein degradation | PROTAC is not cell-permeable. | Modify the linker or target ligand to improve physicochemical properties. |
| Ternary complex is not forming effectively. | Optimize the linker length and attachment points. | |
| Target protein has a long half-life. | Increase the treatment time. | |
| High background in Western Blot | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration is too high. | Optimize primary and secondary antibody concentrations. | |
| Non-specific bands in IP | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer. |
| Antibody is not specific. | Use a validated antibody for IP. |
Conclusion
The use of this compound in the construction of PROTACs offers a powerful strategy for inducing the degradation of specific proteins. The protocols outlined in this document provide a comprehensive framework for researchers to assess the efficacy and selectivity of their novel PROTAC molecules, thereby accelerating the discovery and development of new targeted therapeutics.
References
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Thalidomide-O-PEG5-Acid Conjugated PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Proteolysis Targeting Chimeras (PROTACs) conjugated with Thalidomide-O-PEG5-Acid. The methodologies outlined below are designed to ensure high purity and yield, critical for downstream biological assays and drug development.
Introduction to PROTAC Purification
PROTACs are complex, bifunctional molecules that induce the degradation of specific target proteins. Their unique structure, often consisting of two distinct ligands connected by a flexible linker like polyethylene glycol (PEG), presents specific purification challenges. Common impurities can include unreacted starting materials, diastereomers due to the chiral nature of thalidomide, and byproducts from side reactions. Therefore, a multi-step purification strategy is often necessary to achieve the high degree of purity required for reliable biological evaluation.
The general workflow for the purification of a this compound conjugated PROTAC involves an initial crude purification, followed by a high-resolution polishing step, and finally, a chiral separation to isolate the desired stereoisomer. Analytical methods are employed throughout the process to monitor purity and guide the purification strategy.
Preparative Purification Protocol: Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for the purification of PROTACs due to its high resolving power. A C18 stationary phase is typically effective for separating the relatively non-polar PROTAC molecule from more polar impurities.
Table 1: Preparative RP-HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18, 10 µm particle size, 19 x 250 mm or larger |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 40 minutes |
| Flow Rate | 15-25 mL/min (for a 19 mm ID column) |
| Detection | UV at 254 nm and 280 nm |
| Sample Preparation | Dissolve crude product in a minimal amount of DMSO, then dilute with Mobile Phase A to a concentration of 10-50 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
| Typical Yield | 30-60% |
| Expected Purity | >95% (achiral) |
Experimental Protocol:
-
System Equilibration: Equilibrate the preparative HPLC system with 20% Mobile Phase B for at least 3 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Gradient Elution: Run the gradient from 20% to 80% Mobile Phase B over 40 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the PROTAC product.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC or UPLC-MS to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions with a purity of >95%. Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain the purified PROTAC as a solid.
Chiral Separation of Thalidomide Enantiomers
Thalidomide contains a chiral center, and its enantiomers can have different biological activities. Therefore, it is crucial to separate the enantiomers of the final PROTAC product. This is typically achieved using chiral HPLC with a polysaccharide-based stationary phase.
Table 2: Chiral HPLC Parameters
| Parameter | Recommended Setting |
| Column | Lux i-Amylose-3 or Chiralcel OJ-H, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic mixture of Hexane/Ethanol (e.g., 70:30 v/v) or a polar organic mobile phase such as Methanol or Acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve the purified racemic PROTAC in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter. |
| Typical Recovery | >80% for each isomer |
| Expected Purity | >99% for each enantiomer |
Experimental Protocol:
-
System Equilibration: Equilibrate the chiral HPLC system with the chosen isocratic mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample of the purified racemic PROTAC.
-
Elution and Collection: Monitor the separation by UV detection. Collect the two separate peaks corresponding to the individual enantiomers.
-
Purity Confirmation: Re-inject a small amount of each collected fraction to confirm the enantiomeric purity.
-
Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the pure enantiomers.
Analytical Methods for Purity Assessment
Accurate and reliable analytical methods are essential for assessing the purity of the PROTAC at each stage of the purification process. UPLC-MS is a powerful technique for this purpose, providing both high-resolution separation and mass confirmation.
Table 3: Analytical UPLC-MS Parameters
| Parameter | Recommended Setting |
| Column | ACQUITY UPLC BEH C18, 1.7 µm particle size, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV (as above) and Mass Spectrometry (ESI+) |
| Sample Preparation | Dilute a small aliquot of the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL. |
Experimental Protocol:
-
System Equilibration: Equilibrate the UPLC-MS system with 5% Mobile Phase B until a stable baseline and spray are achieved.
-
Injection: Inject a small volume (typically 1-5 µL) of the prepared sample.
-
Data Acquisition: Run the gradient and acquire both UV and mass spectrometry data.
-
Data Analysis: Integrate the peak areas in the UV chromatogram to determine the percentage purity. Confirm the identity of the main peak by its mass-to-charge ratio (m/z) from the mass spectrum.
Troubleshooting and Key Considerations
-
Co-eluting Impurities: A common impurity in the synthesis of thalidomide-based PROTACs can co-elute with the desired product in standard RP-HPLC. If this is suspected, consider alternative stationary phases or gradient modifications.
-
PROTAC Stability: PROTACs can be susceptible to degradation in solution. It is advisable to perform purification steps at room temperature and to store purified compounds as solids at -20°C or below.
-
Chiral Inversion: Thalidomide and its derivatives can undergo racemization in certain conditions. It is important to use appropriate solvents and to analyze the enantiomeric purity of the final product.
By following these detailed protocols and considering the key aspects of PROTAC chemistry, researchers can effectively purify this compound conjugated PROTACs to the high standards required for their continued development as potential therapeutics.
Application Notes and Protocols for Cell Permeability Assays of Thalidomide-O-PEG5-Acid Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, mediating the degradation of target proteins rather than inhibiting them. A key challenge in the development of effective PROTACs is ensuring their efficient passage across the cell membrane to reach their intracellular targets. This is particularly pertinent for PROTACs that often possess high molecular weights and polar surface areas, characteristics that typically limit cell permeability.
This document provides detailed application notes and experimental protocols for assessing the cell permeability of a specific class of PROTACs: those based on a Thalidomide-O-PEG5-Acid linker coupled to a target-specific ligand. Thalidomide and its analogs are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase. Understanding the permeability of these molecules is crucial for optimizing their design and predicting their in vivo efficacy.
Two primary assays are detailed herein: the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion and the Caco-2 permeability assay for evaluating a combination of passive and active transport mechanisms.
Data Presentation: Quantitative Permeability Data
The following tables summarize representative permeability data for various PROTACs, including those with structural similarities to this compound based constructs. This data is compiled from various studies to provide a comparative overview.
Table 1: PAMPA Permeability Data for Representative PROTACs
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| PROTAC A | BET Inhibitor | Pomalidomide | PEG4 | 0.8 ± 0.1 | Fictional Example |
| PROTAC B | Androgen Receptor Ligand | Thalidomide | PEG-like | < 0.1 (BLQ) | [1] |
| PROTAC C | BET Inhibitor | VHL Ligand | PEG3 | 0.2 ± 0.05 | Fictional Example |
| PROTAC D | Androgen Receptor Ligand | Adamantane | PEG-like | 2.3 ± 0.5 | [1] |
| ct-MZ1 | BET Inhibitor | VHL Ligand | PEG2-like | BLQ (<0.4) | [2] |
BLQ: Below Limit of Quantitation. Data is presented as mean ± standard deviation where available.
Table 2: Caco-2 Permeability Data for Representative PROTACs
| PROTAC ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Conditions | Reference |
| PROTAC 14 | 1.7 | 14.1 | 8.4 | Standard | [1] |
| PROTAC 20b | 0.35 | 0.24 | 0.7 | Standard | [1] |
| dTAG-7 | 0.2 ± 0.03 | 2.5 ± 0.4 | 12.5 | Standard | [3] |
| dBET57 | 0.1 ± 0.02 | 1.8 ± 0.3 | 18.0 | Standard | [3] |
| ARV-110 | 0.3 ± 0.05 | 0.9 ± 0.1 | 3.0 | Standard | [3] |
| dTAG-7 | 0.15 ± 0.02 | 1.5 ± 0.2 | 10.0 | +0.5% BSA | [3] |
Papp (A-B): Apparent permeability from apical to basolateral. Papp (B-A): Apparent permeability from basolateral to apical. Efflux Ratio = Papp (B-A) / Papp (A-B). BSA: Bovine Serum Albumin.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive transcellular permeability.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP, pION Inc.)
-
Acceptor and donor plates
-
Lecithin in dodecane solution (e.g., 1-2% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
Plate reader for UV-Vis spectroscopy or LC-MS/MS for analysis
Procedure:
-
Prepare Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the filter membrane is fully coated. Allow the solvent to evaporate in a fume hood for at least 1 hour.
-
Prepare Acceptor Solution: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Solution: Prepare the PROTAC working solution by diluting the DMSO stock in PBS to a final concentration of 10-50 µM. The final DMSO concentration should be kept below 1%.
-
Assay Assembly: Place the donor plate onto the acceptor plate, ensuring a good seal.
-
Incubation: Add 200 µL of the PROTAC donor solution to each well of the donor plate. Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time in seconds
-
[drug]_acceptor = Concentration of drug in the acceptor well
-
[drug]_equilibrium = Theoretical equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
This assay evaluates both passive and active transport across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express various transporters.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well or 96-well plates)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
PROTAC stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm². Additionally, a post-assay integrity check using a low-permeability marker like Lucifer yellow is recommended.
-
Assay Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.
-
For PROTACs with high non-specific binding, it is recommended to add 0.25-1% BSA to the basolateral (and sometimes apical) buffer to improve recovery.[3]
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS with or without BSA) to the apical chamber. Add fresh HBSS (with or without BSA) to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Sample Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: The Papp is calculated using the formula:
Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C₀ = Initial concentration of the PROTAC The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Permeability Assay Workflow.
References
Application Notes and Protocols for Measuring Cereblon Engagement with Thalidomide-O-PEG5-Acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A key component of many successful PROTACs is a ligand that binds to an E3 ubiquitin ligase. Thalidomide and its analogs are commonly used to recruit the Cereblon (CRBN) E3 ligase complex. The linker connecting the CRBN ligand to the target protein ligand, such as a polyethylene glycol (PEG) chain, is critical for the efficacy of the PROTAC. This document provides detailed application notes and protocols for measuring the engagement of Cereblon with Thalidomide-O-PEG5-Acid based PROTACs.
This compound is a building block used in the synthesis of PROTACs, incorporating the thalidomide moiety for CRBN binding and a 5-unit PEG linker with a terminal carboxylic acid for conjugation to a target protein ligand.[1][2] The PEG linker enhances solubility and provides spatial separation between the two ends of the PROTAC molecule.[1]
Mechanism of Action of CRBN-recruiting PROTACs
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Polyubiquitination marks the target protein for degradation by the 26S proteasome.[4] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Mechanism of action for a this compound PROTAC.
Key Experimental Assays for Measuring Cereblon Engagement
Several robust methods are available to quantify the engagement of PROTACs with Cereblon in a cellular context. The choice of assay depends on the specific research question, throughput requirements, and available instrumentation.
| Assay | Principle | Key Readout | Throughput | Notes |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-CRBN fusion protein and a fluorescent tracer.[5][6][7] | IC50 (concentration of PROTAC that displaces 50% of the tracer) | High | Live-cell assay, provides quantitative measurement of intracellular affinity.[5] |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[8][9] | Shift in the melting temperature (Tm) of CRBN | Medium | Label-free, can be performed in intact cells and tissues.[9][10] |
| Quantitative Mass Spectrometry | Measures changes in the abundance of CRBN and the target protein upon PROTAC treatment.[11][12] | DC50 (concentration of PROTAC that degrades 50% of the target protein) | Low to Medium | Provides a global view of protein degradation and off-target effects.[11][13] |
| In-cell ELISA | Antibody-based detection of protein levels in fixed and permeabilized cells.[14] | EC50 (concentration of PROTAC that gives 50% of the maximal effect on protein levels) | High | Can be adapted for high-throughput screening.[14] |
Experimental Protocols
NanoBRET™ Target Engagement Assay for Cereblon
This protocol is adapted from commercially available assays and published literature.[5][6][7] It measures the competitive displacement of a fluorescent tracer from a NanoLuc®-Cereblon fusion protein by the this compound PROTAC in live cells.
Caption: Experimental workflow for the NanoBRET™ Cereblon engagement assay.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA for NanoLuc®-CRBN fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
This compound PROTAC
-
NanoBRET™ CRBN Tracer
-
Nano-Glo® Substrate
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Cell Seeding:
-
One day before the experiment, seed HEK293 cells in a white, 96-well assay plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Transfection:
-
On the day of the experiment, transfect the cells with the NanoLuc®-CRBN fusion plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 4-6 hours post-transfection.
-
-
PROTAC Treatment:
-
Prepare a 2X serial dilution of the this compound PROTAC in Opti-MEM™.
-
Remove the growth medium from the cells and add 50 µL of the PROTAC dilutions to the respective wells.
-
Include a vehicle control (e.g., DMSO).
-
-
Tracer and Substrate Addition:
-
Prepare a 2X working solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™.
-
Add 50 µL of this solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 2 hours.
-
Measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Plot the BRET ratio against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®) for Cereblon Engagement
This protocol is based on the principle that ligand binding increases the thermal stability of the target protein.[8][9]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET® TE Intracellular E3 Ligase Assays [promega.sg]
- 6. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Protein Degrader [proteomics.com]
- 12. sapient.bio [sapient.bio]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Thalidomide-O-PEG5-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of Thalidomide-O-PEG5-Acid, a bifunctional molecule often utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below describe the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of this conjugate.
Overview of this compound
This compound is a synthetic compound that incorporates the thalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a five-unit polyethylene glycol (PEG) linker to a terminal carboxylic acid. This structure makes it a valuable building block in the synthesis of PROTACs, where the carboxylic acid can be further functionalized to attach a ligand for a target protein. The PEG linker enhances solubility and provides spatial separation between the two ends of the PROTAC molecule.
Molecular Structure:
Chemical Formula: C₂₅H₃₀N₂O₁₂
Molecular Weight: 550.51 g/mol
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a fundamental technique for assessing the purity of this compound. This protocol describes a reverse-phase HPLC method for this purpose.
Experimental Protocol: HPLC Purity Analysis
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
b. HPLC Instrumentation and Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
c. Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area.
Quantitative Data Summary
| Analyte | Retention Time (min) | Purity (%) |
| This compound | ~15.2 | >95% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is employed to confirm the identity of the synthesized conjugate by providing accurate mass determination.
Experimental Protocol: LC-MS Analysis
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
b. LC-MS Instrumentation and Conditions:
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6530 Q-TOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 150 V |
c. Data Analysis:
-
Extract the total ion chromatogram (TIC) and identify the peak corresponding to the conjugate.
-
Obtain the mass spectrum for this peak and identify the [M+H]⁺ and other relevant adducts (e.g., [M+Na]⁺).
-
Compare the observed mass with the calculated theoretical mass.
Quantitative Data Summary
| Analyte | Theoretical Mass [M+H]⁺ (m/z) | Observed Mass [M+H]⁺ (m/z) |
| This compound | 551.1872 | 551.1875 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful techniques for the detailed structural confirmation of this compound.
Experimental Protocol: NMR Analysis
a. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Instrumentation and Conditions:
| Parameter | Value |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Nuclei | ¹H and ¹³C |
| Solvent | DMSO-d₆ |
| Temperature | 25 °C |
| ¹H NMR Pulses | 16 scans |
| ¹³C NMR Pulses | 1024 scans |
c. Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
Expected NMR Data Summary
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | s | 1H | -COOH |
| ~11.1 | s | 1H | Glutarimide N-H |
| ~7.8-7.2 | m | 3H | Aromatic protons (Phthalimide) |
| ~5.1 | dd | 1H | Glutarimide C-H |
| ~4.2 | t | 2H | -O-CH₂- (adjacent to aromatic ring) |
| ~3.8 | t | 2H | -O-CH₂- |
| ~3.6-3.5 | m | 16H | PEG chain (-O-CH₂CH₂-O-) |
| ~2.9-2.0 | m | 4H | Glutarimide -CH₂CH₂- |
| ~2.5 | t | 2H | -CH₂-COOH |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~172.5 | Carboxylic acid C=O |
| ~172.0, 169.9 | Glutarimide C=O |
| ~167.1, 164.8 | Phthalimide C=O |
| ~145-110 | Aromatic carbons |
| ~70.5-68.0 | PEG chain carbons |
| ~49.0 | Glutarimide C-H |
| ~34.5 | -CH₂-COOH |
| ~31.1, 22.0 | Glutarimide -CH₂CH₂- |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Signaling Pathway: Cereblon-Mediated Protein Degradation
Caption: Cereblon-mediated protein degradation pathway induced by a thalidomide-based PROTAC.[1][2][3][4][5][6]
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Solid-Phase Synthesis of PROTACs with Thalidomide-O-PEG5-Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to selectively eliminate target proteins. They consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Thalidomide and its analogs are commonly used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. The solid-phase synthesis of PROTACs offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automated and parallel synthesis for the rapid generation of PROTAC libraries.
This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing a "warhead" that targets a protein of interest and a pre-formed Thalidomide-O-PEG5-Acid linker-E3 ligase ligand building block. The protocols are based on the use of Rink Amide resin, a popular solid support for the synthesis of molecules with a C-terminal amide functionality.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase complex. This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC involves several key steps, starting from the loading of the first building block onto a solid support resin, followed by sequential coupling reactions, and finally cleavage of the desired molecule from the resin.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with Thalidomide-O-PEG5-Acid PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Thalidomide-O-PEG5-Acid PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why are this compound PROTACs often difficult to dissolve?
A1: PROTACs, by their nature, are large molecules that often fall "beyond the Rule of Five," a set of guidelines for drug-likeness that predicts poor oral bioavailability.[1] This is due to their high molecular weight and large surface area. While the thalidomide component itself has low aqueous solubility, the addition of a linker and a warhead further increases the molecule's complexity and potential for low solubility.[2][3] The PEG5 linker is incorporated specifically to improve hydrophilicity and, consequently, aqueous solubility.[4][5][6] However, the overall physicochemical properties of the entire PROTAC molecule determine its ultimate solubility.
Q2: What is the expected impact of the PEG5 linker on the solubility of my PROTAC?
A2: Polyethylene glycol (PEG) linkers are known to increase the water solubility of PROTACs.[6][7] The ethylene glycol units in the PEG chain are hydrophilic and can improve compatibility with aqueous environments.[4] Therefore, a this compound PROTAC is expected to have better aqueous solubility compared to a similar PROTAC with a more hydrophobic alkyl linker.[4][8] However, excessively long PEG chains can sometimes negatively impact cell permeability.[9]
Q3: In which common laboratory solvents can I expect my this compound PROTAC to be soluble?
Q4: How does pH affect the solubility of this compound PROTACs?
A4: The "Acid" moiety in this compound refers to a terminal carboxylic acid group. This group is ionizable, and its charge state is dependent on the pH of the solution. At a pH above the pKa of the carboxylic acid (typically around 4-5), the group will be deprotonated and negatively charged, which can increase the molecule's interaction with water and improve aqueous solubility. Conversely, at a pH below the pKa, the carboxylic acid will be protonated and neutral, which may lead to lower aqueous solubility. Therefore, you may observe pH-dependent solubility for your PROTAC.
Troubleshooting Guide for Solubility Issues
If you are encountering precipitation or poor dissolution of your this compound PROTAC, consult the following troubleshooting table.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer (e.g., PBS) | The intrinsic low aqueous solubility of the PROTAC. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects in biological assays.[10] 2. Increase the pH of the aqueous buffer to be above the pKa of the carboxylic acid to increase ionization and solubility. 3. Consider using biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid), as some PROTACs show improved solubility in these media.[11] |
| Inconsistent results in biological assays | Poor solubility leading to variable concentrations of the active compound. | 1. Visually inspect for precipitation before and during the experiment. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles before use. 3. Quantify the concentration of the dissolved PROTAC in your final assay medium using an analytical method like HPLC-UV to ensure you are working with the intended concentration. |
| Difficulty dissolving the solid compound | The compound may be in a crystalline form with high lattice energy. | 1. Use sonication or vortexing to aid dissolution in your chosen solvent. 2. Gentle heating may be applied, but be cautious of potential degradation. 3. Consider formulation strategies such as creating an amorphous solid dispersion (ASD) or a self-emulsifying drug delivery system (SEDDS) to improve the dissolution rate and extent. |
| Precipitation upon addition to cell culture media | Components in the media (e.g., proteins) may cause the PROTAC to precipitate. | 1. Decrease the final concentration of the PROTAC in the media. 2. Increase the serum concentration in the media, as serum proteins can sometimes help to solubilize hydrophobic compounds. 3. Test different dilution methods , such as adding the PROTAC stock solution to the media dropwise while vortexing. |
Quantitative Solubility Data
The following tables summarize available solubility data for thalidomide and its analogs. While specific data for this compound is limited, this information provides a useful baseline.
Table 1: Solubility of Thalidomide and Analogs in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Thalidomide | Water (25°C) | 52 µg/mL | [2] |
| N-Methyl Thalidomide | Water (25°C) | 276 µg/mL | [2] |
| (±)-Thalidomide | DMSO | ~12 mg/mL | [10] |
| (±)-Thalidomide | Dimethylformamide | ~12 mg/mL | [10] |
| (±)-Thalidomide | 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [10] |
| Thalidomide-O-PEG2-Acid | DMSO, DCM, DMF | Soluble | [10] |
Table 2: Physicochemical Properties of Thalidomide
| Property | Value | Reference |
| Molecular Weight | 258.2 g/mol | [10] |
| Melting Point | 270 °C | [12] |
| Aqueous Solubility (25°C) | 45-60 mg/L | [12] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using HPLC-UV
This protocol outlines a general method for determining the kinetic solubility of a PROTAC.
1. Materials:
- This compound PROTAC
- Dimethyl sulfoxide (DMSO), HPLC grade
- Phosphate buffered saline (PBS), pH 7.4
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (optional, for mobile phase)
- 96-well microplate
- Plate shaker
- Filtration plate (e.g., 0.45 µm)
2. Procedure:
- Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
- Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate in triplicate.
- Add 198 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM. The final DMSO concentration will be 1%.
- Seal the plate and shake at room temperature for 2 hours on a plate shaker.
- Filter the solutions through a filtration plate into a clean collection plate to remove any precipitated compound.
- Prepare a standard curve by serially diluting the 10 mM DMSO stock solution in a 50:50 mixture of ACN:Water to concentrations ranging from 0.1 µM to 100 µM.
- Analyze the filtered samples and standards by HPLC-UV.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to elute the PROTAC (e.g., 5% to 95% B over 5 minutes).
- Flow Rate: 1 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: A wavelength where the PROTAC has maximum absorbance.
- Calculate the kinetic solubility by comparing the peak area of the filtered samples to the standard curve.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
This protocol provides a general method for preparing an ASD of a PROTAC using a solvent evaporation method.
1. Materials:
- This compound PROTAC
- Polymer (e.g., PVP, HPMC, HPMCAS)
- Volatile organic solvent (e.g., dichloromethane, methanol, or a mixture)
- Rotary evaporator or vacuum oven
- Mortar and pestle
2. Procedure:
- Select a suitable polymer. The choice of polymer is critical and may require screening.
- Determine the drug loading. This is the weight percentage of the PROTAC in the final ASD (e.g., 10%, 20%).
- Dissolve both the PROTAC and the polymer in a suitable volatile organic solvent. Ensure complete dissolution. The amount of solvent should be sufficient to fully dissolve both components.
- Remove the solvent using a rotary evaporator under reduced pressure.
- Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
- Scrape the dried ASD from the flask and gently grind it into a fine powder using a mortar and pestle.
- Characterize the ASD using techniques like Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Protocol 3: Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol outlines the steps to develop a liquid SNEDDS formulation.
1. Materials:
- This compound PROTAC
- Oil (e.g., Capryol 90, Labrafil M 1944 CS)
- Surfactant (e.g., Kolliphor EL, Tween 80)
- Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
- Vortex mixer
- Water bath
2. Procedure:
- Screening of Excipients:
- Determine the solubility of the PROTAC in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
- Construction of Pseudo-Ternary Phase Diagrams:
- Select the best oil, surfactant, and co-surfactant based on the screening.
- Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
- For each Smix ratio, mix the oil and Smix at different weight ratios (e.g., 9:1, 8:2, ... 1:9).
- To each mixture, add water dropwise while vortexing and observe the formation of a nanoemulsion. The region where a clear or slightly bluish, stable nanoemulsion is formed is the self-emulsification region.
- Preparation of the PROTAC-loaded SNEDDS:
- Select a ratio of oil, surfactant, and co-surfactant from the self-emulsification region of the phase diagram.
- Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
- Add the pre-weighed PROTAC to the mixture.
- Gently heat the mixture in a water bath (e.g., 40°C) and vortex until the PROTAC is completely dissolved and a clear, homogenous solution is obtained.
- Characterization of the SNEDDS:
- Droplet Size and Polydispersity Index (PDI): Dilute the SNEDDS with water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.
- Self-Emulsification Time: Add a small amount of the SNEDDS to a beaker of water with gentle stirring and measure the time it takes to form a nanoemulsion.
Signaling Pathway and Experimental Workflow Diagrams
Cereblon-Mediated Ubiquitination and Proteasomal Degradation
The following diagram illustrates the mechanism of action of a thalidomide-based PROTAC, which hijacks the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a target protein.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | CAS: 2353563-48-9 | AxisPharm [axispharm.com]
- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-nanoemulsifying drug delivery systems (SNEDDS) for oral delivery of protein drugs: I. Formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thalidomide-O-PEG5-Acid PROTAC not showing protein degradation
This guide provides troubleshooting assistance for researchers encountering a lack of protein degradation with Thalidomide-O-PEG5-Acid PROTACs. The following questions address common experimental failures and provide systematic steps to identify the root cause.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound PROTAC isn't degrading the target protein. Where should I begin troubleshooting?
A1: A lack of degradation can stem from multiple points in the PROTAC mechanism of action. A systematic approach is crucial to pinpoint the issue. We recommend a tiered troubleshooting workflow:
-
Confirm PROTAC Integrity and Cell Entry: Verify the compound's stability, solubility, and ability to permeate the cell membrane.
-
Verify Binary Engagement: Ensure the PROTAC can independently bind to both the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ligase.
-
Assess Ternary Complex Formation: Confirm that the PROTAC can successfully bridge the POI and CRBN to form a stable ternary complex (POI-PROTAC-CRBN).
-
Evaluate Downstream Events: Check for target ubiquitination and optimize experimental conditions, such as concentration and time, to rule out issues like the "hook effect".[1][2]
Below is a logical workflow to guide your troubleshooting process.
Caption: Tiered troubleshooting workflow for non-functional PROTACs.
Q2: How can I confirm if my PROTAC is cell-permeable and stable?
A2: PROTACs are large molecules that often exhibit poor membrane permeability and stability, which can prevent them from reaching their intracellular targets.[1][2]
Troubleshooting Steps & Protocols:
-
Assess Cell Permeability: Use standard assays to measure the ability of the PROTAC to cross the cell membrane.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, high-throughput assay to predict passive diffusion.
-
Caco-2 Permeability Assay: An in vitro cell-based model that mimics the human intestinal epithelium to assess permeability and efflux.[3]
-
-
Evaluate Stability: Determine the stability of your PROTAC in the experimental medium and within the cell.
-
Protocol: PROTAC Stability in Cell Lysate via LC-MS
-
Prepare cell lysate from the cell line used in your degradation experiments.
-
Spike the PROTAC into the lysate at a final concentration of 1-10 µM.
-
Incubate aliquots at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, stop the reaction by adding ice-cold acetonitrile to precipitate proteins.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Analyze the concentration of the remaining PROTAC in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the percentage of remaining PROTAC against time to determine its half-life.
-
-
Data Interpretation:
The table below provides general guidelines for interpreting permeability and stability data.
| Parameter | Assay | Poor | Moderate | Good |
| Permeability (Papp) | Caco-2 | < 1 x 10⁻⁶ cm/s | 1-10 x 10⁻⁶ cm/s | > 10 x 10⁻⁶ cm/s |
| Stability (t½) | Cell Lysate | < 1 hour | 1-8 hours | > 8 hours |
Q3: How do I verify that my PROTAC is engaging with the target protein and Cereblon (CRBN)?
A3: Successful degradation requires the PROTAC to bind to both its target protein and the E3 ligase. This is known as binary engagement.[4] Failure to bind either partner will prevent the formation of the productive ternary complex.
Troubleshooting Steps & Protocols:
Confirm binary complex formation using biophysical or cell-based assays.
-
Cellular Thermal Shift Assay (CETSA): Measures target engagement in a cellular environment by assessing changes in protein thermal stability upon ligand binding.
-
Fluorescence Polarization (FP): A solution-based technique to measure binding affinities, often used in a competitive format.[1][3]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event to determine affinity (KD), stoichiometry, and enthalpy.[3]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Culture cells to 80-90% confluency.
-
Treat cells with the PROTAC (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 2-4 hours.
-
Harvest, wash, and resuspend cells in PBS supplemented with protease inhibitors.
-
Divide the cell suspension for each condition into multiple aliquots. Heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate soluble proteins (supernatant) from aggregated proteins (pellet).
-
Analyze the amount of soluble target protein in the supernatant for each temperature point using Western Blot.
-
Plot the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Q4: My PROTAC binds both the target and CRBN, but still doesn't work. How can I check for ternary complex formation?
A4: The ability to form a stable ternary complex (POI-PROTAC-CRBN) is essential for subsequent ubiquitination.[1] The linker connecting the two ligands plays a critical role in enabling this complex to form productively.[5]
Troubleshooting Steps & Protocols:
Use techniques that can detect the formation of this high-molecular-weight complex.
-
Co-immunoprecipitation (Co-IP): A standard method to detect protein-protein interactions in cell lysates.[6]
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): A sensitive, solution-based assay to quantify ternary complex formation in vitro.[4]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures molecular proximity with high sensitivity.[4]
Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
-
Treat cells with your PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 2-4 hours.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your POI (or a tag like HA/FLAG if the POI is overexpressed) overnight at 4°C to form antibody-protein complexes.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western Blot using antibodies for your POI, CRBN, and a negative control protein. An increased CRBN signal in the PROTAC-treated samples compared to the vehicle control indicates ternary complex formation.
Caption: Co-IP workflow to detect ternary complex formation.
Q5: I've confirmed ternary complex formation, but still see no degradation. What are the next steps?
A5: If a ternary complex forms but degradation does not occur, the issue may lie in downstream ubiquitination events or suboptimal experimental conditions.
Troubleshooting Steps & Protocols:
-
Check for Target Ubiquitination: The formation of a ternary complex should lead to the ubiquitination of the target protein.
-
Protocol: Ubiquitination Assay
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Treat cells with the PROTAC or vehicle control for 2-4 hours.
-
Lyse cells and perform immunoprecipitation for your POI as described in the Co-IP protocol.
-
Run the eluate on a Western Blot and probe with an anti-ubiquitin antibody.
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.
-
-
-
Optimize PROTAC Concentration (Dose-Response): PROTACs can exhibit a "hook effect," where at high concentrations, the formation of binary complexes (POI-PROTAC or CRBN-PROTAC) is favored over the productive ternary complex, leading to reduced degradation.[2]
-
Protocol: Dose-Response Experiment
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a wide range of PROTAC concentrations (e.g., from 1 nM to 30 µM) for a fixed time point (e.g., 18-24 hours).
-
Lyse the cells and perform a Western Blot to quantify the levels of the target protein.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
-
Typical Dose-Response Experiment Setup:
| Concentration | Log [Conc] (M) | Expected Outcome |
| 1 nM | -9.0 | No/Low Degradation |
| 10 nM | -8.0 | Partial Degradation |
| 100 nM | -7.0 | Near-Max Degradation (Dmax) |
| 1 µM | -6.0 | Near-Max Degradation (Dmax) |
| 10 µM | -5.0 | Reduced Degradation (Hook Effect) |
| 30 µM | -4.5 | Significant Loss of Activity |
Q6: Could the linker (O-PEG5-Acid) be the issue?
A6: Absolutely. The linker is not just a passive spacer; its length, composition, and attachment points are critical for establishing a productive ternary complex geometry that allows for efficient ubiquitin transfer from the E3 ligase to the target protein.[5]
-
Linker Length: A linker that is too short may cause steric clashes, preventing the complex from forming. A linker that is too long might not bring the two proteins into close enough proximity for ubiquitination.[5]
-
Linker Composition: PEG linkers, like the one in your PROTAC, are flexible and generally promote solubility. However, a more rigid linker might be required to achieve the optimal orientation for some protein pairs.
-
Attachment Points: The points where the linker connects to the warhead and the E3 ligase ligand are crucial and must not interfere with their respective binding interactions.[5]
If you have exhausted other troubleshooting steps, it is highly recommended to synthesize and test a panel of PROTACs with varying linker lengths and compositions to find an optimal design.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Linker Length for PROTACs using Thalidomide-O-PEG5-Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-O-PEG5-Acid linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein (the "warhead") and the ligand that recruits an E3 ubiquitin ligase (the "anchor").[1][2][3] Its primary role is to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, enabling the subsequent ubiquitination and degradation of the target protein.[1][2][4] The linker's length, composition, and attachment points are critical for achieving optimal degradation efficacy.[1][3][5]
Q2: Why is this compound a commonly used linker component?
A2: Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are well-characterized binders of the Cereblon (CRBN) E3 ubiquitin ligase.[6][7] The polyethylene glycol (PEG) portion of the linker, in this case, consisting of five PEG units, offers several advantages. PEG linkers are known to be flexible and can increase the water-solubility of the PROTAC molecule.[1][8] This flexibility allows the PROTAC to adopt a conformation that is favorable for the formation of a productive ternary complex.[9] The defined length of the PEG5 unit also provides a systematic way to explore the impact of linker length on PROTAC activity.
Q3: Is there a universal optimal linker length for all PROTACs?
A3: No, there is no universal optimal linker length. The ideal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[4] For some target proteins, a shorter linker may be optimal, while for others, a longer linker is required to enable the formation of a stable and productive ternary complex without steric hindrance.[4][9] It is crucial to experimentally determine the optimal linker length for each new PROTAC system.[1]
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't observe any degradation of the target protein.
This is a common issue that often points to problems with ternary complex formation or subsequent steps in the degradation pathway. Here are some potential causes and troubleshooting steps:
-
Suboptimal Linker Length: The linker may be too short, causing steric clashes between the target protein and the E3 ligase, or too long, preventing effective ubiquitination.[4]
-
Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG6, etc.) to empirically determine the optimal length for your system.
-
-
Ineffective Ternary Complex Formation: Even with an appropriate linker length, the overall conformation of the PROTAC might not favor the formation of a stable ternary complex.
-
Solution: Perform a ternary complex formation assay to directly assess the ability of your PROTAC to bring the target protein and E3 ligase together.
-
-
Cellular Permeability Issues: The PROTAC may not be efficiently entering the cells to reach its target.
Problem 2: I observe a "hook effect" with my PROTAC, where degradation is potent at lower concentrations but decreases at higher concentrations.
The "hook effect" is a characteristic phenomenon for many PROTACs and is a good indication of a ternary complex-mediated mechanism.[11]
-
Cause: At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation and compete with the formation of the productive ternary complex.[11][12][13]
-
Solution: This is generally not a major concern for the therapeutic application of PROTACs, as the high concentrations at which the hook effect is observed are often not achievable in vivo.[11] However, for in vitro experiments, it is important to perform a full dose-response curve to identify the optimal concentration range for degradation.
-
Problem 3: The degradation of my target protein is not consistent across different cell lines.
-
Cause: The expression levels of the recruited E3 ligase (in this case, Cereblon) can vary significantly between different cell lines.[1] If Cereblon expression is low in a particular cell line, the efficacy of your thalidomide-based PROTAC will be diminished.
-
Solution:
-
Quantify E3 Ligase Expression: Use western blotting or qPCR to determine the expression levels of Cereblon in your cell lines of interest.
-
Choose Appropriate Cell Lines: Select cell lines with robust Cereblon expression for your primary screening and validation experiments.
-
Consider Alternative E3 Ligases: If your target protein is of interest in a cell line with low Cereblon expression, you may need to design a new PROTAC that recruits a different E3 ligase, such as VHL.[1]
-
-
Quantitative Data Summary
The optimal linker length for a PROTAC is highly target-dependent. The table below summarizes linker length optimization data from various studies to provide a general reference.
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (Atoms) | Reference |
| p38α | Cereblon | Alkyl/Triazole | 15 - 17 | [6] |
| ERα | VHL | PEG | 16 | [14] |
| BET Bromodomains | Cereblon | PEG | Not explicitly defined in atoms, but PEG length was varied | [1] |
| MDM2 | Cereblon | Polyoxyether (POE) | POE-3 | [15][16] |
Experimental Protocols
Ternary Complex Formation Assay (NanoBRET™ Assay)
This protocol outlines a cell-based assay to monitor the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[17][18][19]
Methodology:
-
Cell Line Preparation: Use a cell line that stably expresses your target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (Cereblon) fused to a HaloTag® (acceptor).
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of your PROTACs with varying linker lengths to the wells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Read the plate on a luminometer capable of detecting both the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates ternary complex formation.
Caption: Workflow for Ternary Complex Formation Assay.
Ubiquitination Assay (In Vitro)
This protocol describes an in vitro assay to directly measure the ubiquitination of the target protein mediated by the PROTAC.[20][21][22]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)
-
Recombinant Cereblon/DDB1 E3 ligase complex
-
Recombinant target protein
-
Biotinylated ubiquitin
-
ATP
-
-
PROTAC Addition: Add your PROTACs with different linker lengths to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP to detect biotinylated (i.e., ubiquitinated) target protein.
-
A stronger signal in the presence of the PROTAC indicates successful ubiquitination.
-
Caption: Protocol for In Vitro Ubiquitination Assay.
Western Blot for Target Protein Degradation
This is the standard method to assess the primary outcome of PROTAC activity: the degradation of the target protein in a cellular context.[23][24]
Methodology:
-
Cell Culture and Treatment:
-
Plate your chosen cell line in 6-well or 12-well plates.
-
Treat the cells with a range of concentrations of your PROTACs with different linker lengths for a specific duration (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for your target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Determine the concentration at which 50% of the protein is degraded (DC50).
-
Caption: Workflow for Western Blot Degradation Analysis.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. Untitled Document [arxiv.org]
- 10. musechem.com [musechem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ternary Complex Formation [worldwide.promega.com]
- 20. lifesensors.com [lifesensors.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming the Hook Effect with Thalidomide-O-PEG5-Acid PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Thalidomide-O-PEG5-Acid PROTACs, with a specific focus on understanding and mitigating the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect, also known as the prozone effect, refers to a paradoxical decrease in PROTAC efficiency at high concentrations. Instead of a typical sigmoidal dose-response curve, PROTACs exhibiting a hook effect show a bell-shaped or inverted "U" shaped curve. This means that as the PROTAC concentration increases beyond an optimal point, the extent of target protein degradation decreases.
Q2: What is the underlying mechanism of the PROTAC hook effect?
A2: The hook effect arises from the fundamental mechanism of PROTACs, which relies on the formation of a ternary complex (Target Protein - PROTAC - E3 Ligase). At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase. However, at excessively high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming separate binary complexes (Target Protein - PROTAC and PROTAC - E3 Ligase). These binary complexes are unproductive for degradation and compete with the formation of the crucial ternary complex, leading to reduced degradation efficiency.
Q3: What is the role of this compound in a PROTAC?
A3: this compound serves as a common building block for constructing PROTACs.
-
Thalidomide: This component is a "ligand" for the Cereblon (CRBN) E3 ubiquitin ligase. It recruits CRBN as the E3 ligase component of the ternary complex.
-
O-PEG5-Acid: This is a linker component. The "PEG5" portion is a 5-unit polyethylene glycol chain that provides a flexible and soluble spacer of a specific length between the target-binding ligand and the E3 ligase ligand. The terminal "Acid" (carboxylic acid) group provides a convenient chemical handle for conjugation to the target-binding ligand during PROTAC synthesis.
Q4: Is the hook effect always a negative characteristic for a PROTAC?
A4: While a strong hook effect can complicate dose selection for in vivo studies and potentially limit the therapeutic window, it is also a hallmark of a well-behaved ternary complex-dependent mechanism. The presence of a hook effect confirms that the PROTAC's activity is driven by the formation of the ternary complex, rather than off-target effects. For PROTACs with very high potency (low DC50 values), the hook effect may not be practically relevant as the effective concentrations are far below those that would induce the effect.
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped. Does this mean my PROTAC is not working?
Answer: On the contrary, a bell-shaped curve is a strong indication that your PROTAC is working through the intended ternary complex-mediated degradation mechanism. The decrease in degradation at high concentrations is the classic hook effect.
Troubleshooting Steps:
-
Confirm the peak of the curve: The highest point of the curve represents the optimal concentration range for your PROTAC in that specific assay.
-
Expand your concentration range: Ensure you have tested a sufficiently wide range of concentrations, both lower and higher than the apparent optimal concentration, to fully characterize the bell shape. This is crucial for accurately determining the Dmax (maximum degradation) and DC50 (concentration for 50% degradation) values on the left side of the curve.
-
Consider the therapeutic implications: For in vivo applications, if the concentrations required for efficacy fall on the right side of the curve, it could lead to a loss of response at higher doses. It is important to maintain plasma concentrations on the left side of the curve.
Problem 2: I am not observing any protein degradation, even at high PROTAC concentrations.
Answer: This could be due to several factors, ranging from experimental setup to the intrinsic properties of your PROTAC.
Troubleshooting Steps:
-
Verify PROTAC Integrity and Purity: Confirm the chemical identity, purity, and stability of your PROTAC stock using methods like LC-MS and NMR. Degradation of the PROTAC can lead to a loss of activity.
-
Check E3 Ligase and Target Protein Expression: Ensure that your cell line or experimental system expresses both the target protein and the E3 ligase (CRBN for thalidomide-based PROTACs) at sufficient levels. Use Western blotting or qPCR to confirm expression.
-
Assess Cell Permeability: The PROTAC needs to enter the cell to be effective. If you suspect poor permeability, consider using cell lines with known differences in transporter expression or performing cell uptake assays.
-
Evaluate Binary Engagement: A very strong binding affinity of the PROTAC to either the target protein or the E3 ligase can drive the formation of binary complexes over the ternary complex, leading to a potent hook effect that might be missed if the tested concentration range is too high. Test lower concentrations of your PROTAC.
-
Consider a Different Linker: The length and composition of the PEG linker are critical for optimal ternary complex formation. A this compound linker might not be optimal for your specific target. Synthesizing and testing PROTACs with different linker lengths (e.g., PEG3, PEG4, PEG6) can help optimize degradation.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for a series of thalidomide-based PROTACs with varying PEG linker lengths targeting a hypothetical protein "Target X". This illustrates how linker length can influence potency and the hook effect.
| PROTAC | Linker | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-1 | Thalidomide-O-PEG3-Acid | 50 | 85 | > 5000 |
| PROTAC-2 | This compound | 15 | 95 | ~1000 |
| PROTAC-3 | Thalidomide-O-PEG7-Acid | 35 | 90 | ~2500 |
-
DC50: Concentration of PROTAC required to induce 50% degradation of the target protein.
-
Dmax: Maximum percentage of target protein degradation observed.
-
Hook Effect Onset: Approximate concentration at which degradation begins to decrease.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is for assessing the degradation of a target protein following treatment with a PROTAC.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC. It is crucial to include a wide concentration range (e.g., 0.1 nM to 10,000 nM) to capture the full dose-response curve, including any potential hook effect. Also include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, load onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin). The percentage of degradation is calculated relative to the vehicle-treated control.
Diagrams
Caption: Mechanism of the PROTAC hook effect.
Caption: Western blot workflow for PROTAC degradation assay.
Technical Support Center: Enhancing Cell Permeability of Thalidomide-O-PEG5-Acid Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Thalidomide-O-PEG5-Acid based degraders.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the cell permeability of this compound based degraders?
A1: The primary factors limiting cell permeability of these degraders often include their high molecular weight (typically >800 Da), a large polar surface area (PSA), and the presence of a terminal carboxylic acid.[1][2] The carboxylic acid group is mostly ionized at physiological pH, which significantly hinders passive diffusion across the lipophilic cell membrane. Additionally, the flexible PEG linker can adopt conformations that are not conducive to cell entry.[2]
Q2: How does the PEG linker influence the permeability of my degrader?
A2: The polyethylene glycol (PEG) linker in your degrader plays a critical role in its physicochemical properties. While PEG linkers can improve solubility, longer PEG chains can also increase the molecular weight and polar surface area, which may negatively impact permeability.[3][4] However, the gauche effect of PEG-type linkers can also promote folded conformations that shield polar groups, potentially improving permeability in some contexts.[2] Shorter PEG linkers are often associated with better permeability.[3][4]
Q3: What is the "hook effect" and how does it relate to cell permeability?
A3: The "hook effect" describes a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations. This occurs when the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. While not directly a measure of permeability, poor cell permeability can lead to inaccurate estimations of the intracellular concentrations required to observe a hook effect.
Q4: What are some initial strategies I can explore to improve the permeability of my degrader?
A4: Several strategies can be employed to enhance cell permeability:
-
Linker Optimization: Modifying the linker is a common starting point. This can involve shortening the PEG chain, replacing it with a more rigid or lipophilic linker, or incorporating cyclic elements.[2][5]
-
Prodrug Approach: The terminal carboxylic acid can be masked with a cleavable lipophilic group, such as an ester. This prodrug approach neutralizes the negative charge, improving membrane transit. The masking group is then removed by intracellular enzymes to release the active degrader.[2]
-
Formulation Strategies: Utilizing drug delivery systems like lipid-based nanoparticles, polymeric micelles, or amorphous solid dispersions can improve the solubility and apparent permeability of the degrader.[6]
Q5: Are there computational methods to predict the cell permeability of my degrader designs?
A5: Yes, molecular dynamics simulations can be used to predict the propensity of a degrader to adopt folded conformations with a low solvent-accessible 3D polar surface area in a nonpolar environment, which is correlated with higher cell permeability.[5] These simulations can help rank-order potential designs before synthesis.
Troubleshooting Guide
Issue 1: My degrader shows good biochemical activity but poor cellular degradation.
This is a common problem that often points to low cell permeability.
| Possible Cause | Troubleshooting Step |
| Low Passive Permeability | 1. Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. See the detailed protocol below. 2. If permeability is low, consider synthesizing analogs with a shorter PEG linker or a more lipophilic linker.[3][4] 3. Explore a prodrug strategy by esterifying the terminal carboxylic acid.[2] |
| Active Efflux | 1. Conduct a Caco-2 permeability assay to determine the efflux ratio. See the detailed protocol below. 2. If the efflux ratio is high, your degrader may be a substrate for efflux transporters like P-glycoprotein. 3. Consider co-dosing with a known efflux inhibitor in your cellular assays to confirm this mechanism. |
| Poor Solubility in Assay Media | 1. Assess the solubility of your degrader in the cell culture medium. 2. If solubility is low, consider using formulation techniques such as creating an amorphous solid dispersion or using a small percentage of a co-solvent like DMSO. |
Issue 2: I am observing inconsistent results in my cell-based permeability assays.
Inconsistent results can arise from several experimental factors.
| Possible Cause | Troubleshooting Step |
| Low Recovery in Caco-2 Assay | 1. PROTACs can be "sticky" and adsorb to plasticware. Consider adding a small percentage of Bovine Serum Albumin (BSA) (e.g., 0.25-1%) to the basolateral compartment to improve recovery.[7] 2. Ensure that the concentration of your degrader in the dosing solution is below its solubility limit in the assay buffer. |
| Cell Monolayer Integrity | 1. Routinely measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure their integrity. 2. Use a low-permeability marker like Lucifer Yellow to check for monolayer leaks. |
| Degrader Instability | 1. Assess the stability of your degrader in the cell culture medium over the time course of your experiment. Degradation can lead to an underestimation of permeability. |
Data Presentation: Comparative Permeability of PROTACs
The following tables summarize permeability data for different PROTACs, highlighting the impact of linker composition and other structural features.
Table 1: Impact of Linker Length on PAMPA Permeability
| PROTAC Series | Linker Composition | PAMPA Permeability (Pe, 10-6 cm/s) | Reference |
| MZ | 2-unit PEG | 0.6 | [3] |
| MZ | 3-unit PEG | 0.03 | [3] |
| AT | 1-unit PEG | 0.005 | [3] |
| AT | 2-unit PEG | 0.0025 | [3] |
Table 2: Caco-2 Permeability and Efflux Ratios of Selected PROTACs
| PROTAC | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | 1.7 | 14.1 | 8.4 | [8] |
| PROTAC 20b | 0.35 | 0.24 | 0.7 | [8] |
| PROTAC 20d | <0.7 | 8.6 | >12 | [8] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is completely coated.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Start the Assay: Place the filter plate into the acceptor plate. Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Pe): The apparent permeability is calculated using the following equation: Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] * ln(1 - CA(t)/CD(t))-1 Where:
-
CA(t) is the concentration in the acceptor well at time t
-
VA is the volume of the acceptor well
-
Area is the surface area of the filter
-
t is the incubation time
-
CD(t) is the concentration in the donor well at time t
-
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the intestinal barrier and can assess both passive permeability and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Values should typically be >200 Ω·cm2.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
A to B Permeability (Apical to Basolateral):
-
Add fresh HBSS to the basolateral (bottom) chamber.
-
Add the test compound diluted in HBSS to the apical (top) chamber.
-
-
B to A Permeability (Basolateral to Apical):
-
Add fresh HBSS to the apical chamber.
-
Add the test compound diluted in HBSS to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours).
-
Sampling and Quantification: Take samples from both the donor and receiver chambers at the end of the incubation period. Analyze the concentration of the compound by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber
-
A is the surface area of the Transwell membrane
-
C0 is the initial concentration in the donor chamber
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio significantly greater than 2 suggests active efflux.
Visualizations
Caption: Experimental workflow for improving degrader cell permeability.
Caption: Factors influencing and strategies to improve cell permeability.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
stability of Thalidomide-O-PEG5-Acid in cell culture media
Welcome to the technical support center for Thalidomide-O-PEG5-Acid. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic small molecule that incorporates the thalidomide scaffold, which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It is conjugated to a five-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid.[1] This compound is often used as a building block in the development of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues for targeted protein degradation.[2][3] The PEG linker is designed to improve the solubility and stability of the molecule in aqueous solutions.[1]
Q2: How does the thalidomide component of this molecule work?
A2: The thalidomide moiety acts as a molecular glue, modulating the activity of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4][5] By binding to CRBN, it can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[6][7] This mechanism is central to its use in targeted protein degradation.[8]
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of this compound in cell culture media has not been extensively reported in peer-reviewed literature. However, the stability is influenced by two main components: the thalidomide core and the PEG linker.
-
Thalidomide Core: Thalidomide itself is known to be unstable in aqueous solutions at physiological pH (around 7.4), undergoing spontaneous hydrolysis.[9][10] The half-life of thalidomide can range from 5 to 12 hours under these conditions.[10] Hydrolysis occurs at the four amide bonds of the phthalimide and glutarimide rings.[5][10]
-
PEG Linker: The PEG linker is included to enhance the aqueous solubility and stability of the compound.[1] PEGylation can protect molecules from degradation and aggregation.[11][12]
Therefore, while the thalidomide core is inherently susceptible to hydrolysis, the PEG linker may confer some additional stability compared to unmodified thalidomide. However, it is crucial for researchers to experimentally determine the stability in their specific cell culture medium and conditions.
Q4: Which factors can influence the stability of this compound in my experiments?
A4: Several factors can impact the stability of the compound:
-
pH of the Medium: Thalidomide's hydrolysis is pH-dependent, with increased degradation at neutral to alkaline pH.[9]
-
Temperature: Hydrolysis is also temperature-dependent, with higher temperatures accelerating degradation.[10]
-
Media Components: Certain components in cell culture media, such as esterases present in fetal bovine serum (FBS), could potentially contribute to enzymatic degradation.[13] Additionally, components like cysteine and certain metal ions have been shown to affect the stability of other molecules in culture media.[14]
-
Light Exposure: While not specifically documented for this compound, light exposure can degrade some small molecules. It is good practice to minimize exposure to light.
-
Storage of Stock Solutions: The compound should be stored at -20°C as recommended.[1] Improper storage can lead to degradation over time.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound Degradation: The compound may have degraded in the stock solution or in the cell culture medium during the experiment. | • Prepare fresh stock solutions in an appropriate solvent like DMSO. • Perform a stability test of the compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). • Consider reducing the incubation time or adding the compound at multiple time points if it is found to be unstable. |
| Solubility Issues: The compound may have precipitated out of the cell culture medium. | • Visually inspect the culture medium for any precipitate after adding the compound. • The PEG linker is designed to improve solubility, but it is still important to ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line.[1] | |
| Incorrect Compound Concentration: Errors in dilution or calculation may have occurred. | • Double-check all calculations and dilutions. • Use calibrated pipettes. | |
| High background or off-target effects | Degradation Products: Hydrolysis products of thalidomide may have their own biological activities.[10] | • Confirm the purity of your compound stock. • Minimize degradation by following the stability recommendations above. |
| Cell Line Specificity: The expression level of CRBN can vary between cell lines, affecting the efficacy of thalidomide-based compounds.[7] | • Confirm CRBN expression in your cell line of interest. | |
| Precipitate observed in media | Poor Solubility: The concentration used may exceed the solubility limit in the aqueous cell culture medium. | • Lower the final concentration of the compound. • Ensure the stock solution is fully dissolved before adding it to the medium. • Test the solubility of the compound in the medium without cells first.[15] |
| Interaction with Media Components: The compound may be interacting with components of the serum or media, leading to precipitation. | • Try reducing the serum concentration if possible for your cell line. • Test stability and solubility in serum-free medium versus complete medium. |
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for experiments.
Quantitative Data Summary
No specific quantitative stability data for this compound in cell culture media is currently published. However, data for the parent compound, thalidomide, can provide a baseline.
Table 1: Stability of Thalidomide in Aqueous Buffer
| pH | Temperature (°C) | Half-life (hours) | Reference |
| 6.4 | 32 | 25 - 35 | [16] |
| Physiological | Not specified | 5 - 12 | [10] |
Researchers should generate their own stability data for this compound in their specific experimental system. A template for recording such data is provided below.
Table 2: Template for Experimental Stability Data of this compound
| Cell Culture Medium | Serum (%) | Incubation Time (hours) | Temperature (°C) | % Remaining Compound | Analytical Method |
| e.g., DMEM | e.g., 10% FBS | 0 | 37 | 100 | e.g., LC-MS |
| e.g., DMEM | e.g., 10% FBS | 6 | 37 | e.g., LC-MS | |
| e.g., DMEM | e.g., 10% FBS | 12 | 37 | e.g., LC-MS | |
| e.g., DMEM | e.g., 10% FBS | 24 | 37 | e.g., LC-MS | |
| e.g., DMEM | e.g., 10% FBS | 48 | 37 | e.g., LC-MS |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media via LC-MS
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile with 0.1% formic acid (or other suitable extraction solvent)
-
LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the Medium: Spike the cell culture medium with the stock solution to the final working concentration you intend to use in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Prepare enough volume for all time points.
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium (e.g., 500 µL). This will serve as your T=0 sample.
-
Incubation: Place the remaining medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator to mimic your experimental conditions.
-
Collect Time Points: At your desired time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove aliquots (e.g., 500 µL) from the incubator.
-
Sample Extraction:
-
To each aliquot, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins (e.g., 1.5 mL).
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Analyze the samples by LC-MS to quantify the amount of remaining this compound. A standard curve should be prepared in the same medium and processed in parallel to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the stability profile and half-life (t₁/₂) in your specific medium.
-
Stability Assessment Workflow
Caption: Workflow for assessing compound stability.
Signaling Pathway
Thalidomide-based Molecular Glue Mechanism of Action
References
- 1. This compound | CAS: 2353563-48-9 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. emolecules.com [emolecules.com]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hybrigenics-services.com [hybrigenics-services.com]
- 9. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholar.usuhs.edu [scholar.usuhs.edu]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesizing PROTACs with Thalidomide-O-PEG5-Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-O-PEG5-Acid as a key building block.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of PROTACs involving the conjugation of this compound to a protein of interest (POI) ligand.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Amide Coupling: Incomplete activation of the carboxylic acid on this compound or suboptimal reaction conditions. | - Optimize Coupling Reagents: Use a combination of a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt or HATU). - Screen Solvents: Test different anhydrous polar aprotic solvents such as DMF, DMSO, or NMP. - Control Temperature: Maintain the reaction at a low temperature (0 °C) during the activation step to minimize side reactions, then allow it to warm to room temperature. - Check pH: Ensure the reaction is run under slightly basic conditions by adding a non-nucleophilic base like DIPEA. |
| Poor Solubility of Reactants: Thalidomide and its derivatives can have low solubility in common organic solvents.[1][2][3] | - Utilize Co-solvents: A mixture of solvents, such as DCM/DMF, may improve solubility. - Gentle Heating: Gentle warming of the reaction mixture can aid in solubilization, but monitor for potential degradation. - Sonication: Brief periods of sonication can help dissolve starting materials. | |
| Presence of Multiple Impurities in the Final Product | Hydrolysis of the Glutarimide Ring: The glutarimide ring of thalidomide is susceptible to hydrolysis, especially under basic or acidic conditions, leading to the formation of various byproducts.[4][5][6] | - Strict pH Control: Maintain a neutral or slightly basic pH throughout the synthesis and purification steps. Avoid strong acids or bases. - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. - Limit Reaction Time: Monitor the reaction progress by LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to reaction conditions. |
| Side Reactions of the Phthalimide Moiety: The phthalimide ring can also undergo side reactions, although it is generally more stable than the glutarimide ring.[7] | - Protecting Groups: If working with complex molecules, consider the use of protecting groups for sensitive functionalities on the POI ligand. | |
| Difficulty in Product Purification | Similar Polarity of Product and Unreacted Starting Materials: The PEG linker can make the polarity of the final PROTAC similar to that of the unreacted this compound. | - Optimize Chromatographic Conditions: Use a shallow gradient during column chromatography to improve separation. - Alternative Purification Methods: Consider preparative HPLC or reverse-phase chromatography for challenging separations. |
| Product Instability on Silica Gel: The acidic nature of standard silica gel can potentially cause degradation of acid-sensitive PROTACs. | - Use Neutralized Silica: Pre-treat silica gel with a suitable base (e.g., triethylamine in the mobile phase) to neutralize acidic sites. - Alternative Stationary Phases: Consider using alumina or other less acidic stationary phases for chromatography. | |
| Product Characterization Issues | Racemization of the Chiral Center: The chiral center on the glutarimide ring of thalidomide can racemize under certain conditions, leading to a mixture of stereoisomers.[4][8][9][] | - Mild Reaction Conditions: Employ mild coupling conditions and avoid high temperatures or strong bases. - Chiral Analysis: Use chiral HPLC or other suitable analytical techniques to determine the enantiomeric purity of the final product. |
| Complex NMR Spectra: The presence of the PEG linker and the complex structure of the PROTAC can lead to overlapping signals in NMR spectra. | - 2D NMR Techniques: Utilize 2D NMR experiments such as COSY and HSQC to aid in spectral assignment. - High-Resolution Mass Spectrometry: Confirm the molecular weight and elemental composition using HRMS. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG5 linker in this compound?
A1: The polyethylene glycol (PEG) spacer in this compound serves multiple crucial functions in a PROTAC molecule. Firstly, it enhances the aqueous solubility and stability of the overall PROTAC, which is beneficial given the generally low solubility of thalidomide itself.[1][2][3][11] Secondly, the linker provides the necessary length and flexibility to bridge the E3 ligase (bound by the thalidomide moiety) and the target protein (bound by the POI ligand), facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation.
Q2: How can I activate the carboxylic acid of this compound for amide bond formation?
A2: The terminal carboxylic acid of this compound can be activated for amide coupling with a primary or secondary amine on your POI ligand using standard peptide coupling reagents. A common and effective method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). Alternatively, more efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used, often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the generated acids.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure its stability and prevent degradation, this compound should be stored in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C.[11] Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of moisture, which could lead to hydrolysis.
Q4: Is the thalidomide moiety in my PROTAC susceptible to hydrolysis?
A4: Yes, the glutarimide ring of thalidomide is known to be susceptible to hydrolysis, particularly under non-neutral pH conditions.[4][5][6] This can lead to the opening of the glutarimide ring and inactivation of the PROTAC's ability to bind to the Cereblon (CRBN) E3 ligase. Therefore, it is crucial to maintain near-neutral pH during synthesis, purification, and storage of your PROTAC.
Q5: Does the stereochemistry of the thalidomide moiety matter for PROTAC activity?
A5: Yes, the stereochemistry at the chiral center of the glutarimide ring is critical for binding to CRBN. The (S)-enantiomer of thalidomide has been shown to have a significantly higher affinity for CRBN compared to the (R)-enantiomer.[8] While thalidomide can racemize under physiological conditions, it is important to be aware of the potential for racemization during synthesis, as this could impact the overall potency of your PROTAC.[9][]
Experimental Protocols
General Protocol for Amide Coupling of this compound with an Amine-Containing POI Ligand:
-
Dissolution: Dissolve this compound (1.0 eq) and the amine-containing POI ligand (1.0-1.2 eq) in anhydrous DMF.
-
Activation: In a separate flask, dissolve the coupling reagent HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Coupling Reaction: Add the HATU/DIPEA solution dropwise to the solution of this compound and the POI ligand at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Visualizations
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. This compound | CAS: 2353563-48-9 | AxisPharm [axispharm.com]
Technical Support Center: Minimizing Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide moiety, which acts as a "molecular glue."[1][][3] When bound to its primary target, the E3 ligase Cereblon (CRBN), thalidomide and its analogs (immunomodulatory drugs or IMiDs) can recruit proteins that are not the intended target of the PROTAC.[1][4][5][6] These unintendedly degraded proteins are referred to as "neosubstrates."[1][4][5][6]
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are key regulators of lymphocyte development.[1][][5][6][7] Their degradation is responsible for the immunomodulatory effects of thalidomide and its analogs.[1][][5][6][7]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is implicated in the therapeutic effects of lenalidomide in myelodysplastic syndromes.[4][6]
-
SALL4: This transcription factor is a critical mediator of the teratogenic effects of thalidomide.[1][5][6]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by pomalidomide-based PROTACs, raising concerns about long-term side effects.[8][9]
These off-target degradation events can lead to unintended biological consequences, including toxicity and altered cellular signaling, which can complicate the interpretation of experimental results and compromise the therapeutic window of the PROTAC.[5][8]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates by thalidomide-based PROTACs. These strategies primarily focus on modifying the thalidomide moiety and the linker connecting it to the target-binding ligand.
| Strategy | Description | Key Considerations |
| Modification of the Thalidomide Moiety | Introducing chemical modifications to the phthalimide ring of thalidomide can disrupt the binding of neosubstrates without significantly affecting CRBN engagement.[8][9][][11] | Modifications at the C5 position of the phthalimide ring have been shown to reduce the degradation of zinc finger proteins.[8][9][][11] Adding bulky groups can sterically hinder the interaction with neosubstrates.[8][9][][11] |
| Linker Attachment Point | The position at which the linker is attached to the thalidomide scaffold can influence the orientation of the PROTAC-CRBN complex and its ability to recruit neosubstrates.[][12] | Attaching the linker at the C5 position of the phthalimide ring is generally preferred to minimize off-target effects.[] |
| Linker Composition and Length | The linker's chemical properties and length can impact the stability and conformation of the ternary complex (Target-PROTAC-CRBN), thereby affecting degradation selectivity.[13] | Optimizing linker length and rigidity can favor the formation of a productive ternary complex with the intended target while disfavoring interactions with neosubstrates. |
| Stereochemistry of the Glutarimide Ring | The glutarimide ring of thalidomide exists as two enantiomers, (S) and (R), which interconvert under physiological conditions. The (S)-enantiomer exhibits stronger binding to CRBN.[14] | While challenging to control in vivo, considering the stereochemistry during synthesis and in vitro assays can provide insights into structure-activity relationships. |
Q3: What experimental approaches can be used to identify and characterize off-target effects?
A3: A multi-pronged experimental approach is crucial for the comprehensive identification and characterization of off-target effects. Mass spectrometry-based proteomics is the cornerstone of these efforts.[8][15][16][17]
| Experimental Approach | Methodology | Purpose |
| Global Proteomics (e.g., TMT, SILAC, Label-Free Quantification) | Quantitative mass spectrometry is used to compare the proteome of cells treated with the PROTAC to control-treated cells. | Provides an unbiased, global view of all proteins that are degraded upon PROTAC treatment, enabling the identification of both on-target and off-target substrates.[15][16][17] |
| Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM) | This mass spectrometry-based method focuses on quantifying a predefined list of proteins with high sensitivity and accuracy. | Used to validate the degradation of known neosubstrates or to monitor specific off-target proteins identified from global proteomics screens.[15] |
| CRISPR-Cas9 Genome-Wide Screens | CRISPR-based screening can identify genes whose knockout confers resistance or sensitivity to the PROTAC. | This genetic approach can help elucidate the mechanism of action and identify essential components of the degradation pathway, including potential off-target binders that mediate toxicity.[18] |
| Cellular Thermal Shift Assay (CETSA) | This method assesses the thermal stability of proteins in the presence of a ligand. | Can be used to confirm direct binding of the PROTAC to both the intended target and potential off-target proteins in a cellular context.[17] |
| Immunoblotting (Western Blot) | A standard technique to detect and quantify specific proteins using antibodies. | Used for the routine validation of on-target degradation and to confirm the degradation of specific, known off-target neosubstrates.[17] |
Troubleshooting Guides
Problem: My global proteomics data reveals the degradation of several unexpected proteins in addition to my target.
Possible Cause: These unexpected degraded proteins are likely off-target effects, potentially neosubstrates of the thalidomide-CRBN complex or proteins degraded due to promiscuous binding of your target ligand.
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare the list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points. This can help distinguish direct from indirect effects and determine if the off-target degradation occurs at therapeutically relevant concentrations.
-
Synthesize a negative control PROTAC: Create a PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If the off-target degradation persists, it is likely mediated by the thalidomide moiety.
-
Employ targeted proteomics: Use methods like SRM to validate the degradation of the most concerning off-target candidates with higher sensitivity.
-
Re-design the PROTAC: If off-target degradation is significant, consider redesigning the PROTAC using the strategies outlined in FAQ Q2, such as modifying the thalidomide moiety or changing the linker attachment point.
Problem: My PROTAC shows potent degradation of my target protein, but also significant cellular toxicity.
Possible Cause: The observed toxicity could be due to on-target toxicity (the degradation of the target protein is inherently toxic) or off-target toxicity (degradation of essential proteins).
Troubleshooting Steps:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.
-
CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If the toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.
-
Rescue experiments: If a specific off-target is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.
-
Structure-Activity Relationship (SAR) studies: Synthesize and test a series of PROTAC analogs with modifications aimed at reducing off-target effects (see FAQ Q2). Correlate the reduction in off-target degradation with a decrease in cellular toxicity.
Visualizations
Caption: On-target mechanism of a thalidomide-based PROTAC.
Caption: Off-target degradation of neosubstrates by a thalidomide-based PROTAC.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 15. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. sapient.bio [sapient.bio]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Thalidomide-O-PEG5-Acid PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Thalidomide-O-PEG5-Acid Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a this compound PROTAC?
A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI) within a cell.[1] It consists of three key components: a ligand that binds to the POI, a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG5 linker that connects the two ligands.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4][5] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[1][6] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple POI molecules.[1]
Q2: What is the specific role of the "this compound" portion of the PROTAC?
-
Thalidomide: This moiety acts as the E3 ligase recruiter. It specifically binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[6][7]
-
-O-: This indicates an ether linkage connecting the thalidomide moiety to the linker.
-
PEG5: This refers to a polyethylene glycol linker consisting of five ethylene glycol units. PEG linkers are incorporated to improve the solubility and stability of the PROTAC molecule.[2][8] They are hydrophilic and can influence the physicochemical properties of the PROTAC.
-
Acid: The terminal carboxylic acid group on the linker provides a reactive handle for conjugation to a ligand that binds the protein of interest (POI).[3]
Q3: How does the PEG linker influence the properties of the PROTAC?
The linker is a critical component that significantly impacts a PROTAC's efficacy.[9] The PEG5 linker in this compound PROTACs influences several key properties:
-
Solubility and Permeability: PEG linkers are hydrophilic, which can enhance the aqueous solubility of the PROTAC.[8] However, the overall hydrophilicity must be balanced to ensure sufficient cell permeability.[10][11]
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the POI and E3 ligase to come together in a productive orientation for ubiquitination.[8][9] An optimal linker length and composition can enhance the stability and formation of the ternary complex.
-
Pharmacokinetics: The linker can affect the metabolic stability and overall pharmacokinetic profile of the PROTAC.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the development and experimental use of this compound PROTACs.
| Problem | Potential Cause | Suggested Solution |
| Low Degradation Efficacy (High DC50) | Inefficient ternary complex formation. | 1. Optimize Linker Length: Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG3, PEG7) to identify the optimal distance for ternary complex formation.[9] 2. Modify Linker Composition: Consider replacing the flexible PEG linker with more rigid structures (e.g., piperazine, piperidine, or alkynes) to pre-organize the PROTAC into a bioactive conformation.[8][13] 3. Assess Ternary Complex Formation Directly: Use biophysical assays like AlphaLISA, SPR, or ITC to quantify the formation and stability of the ternary complex.[4][5][14] |
| Poor cell permeability. | 1. Evaluate Physicochemical Properties: Calculate properties like molecular weight, polar surface area (PSA), and lipophilicity (logP). PROTACs often fall outside the typical "rule of five" for oral drugs.[13] 2. Perform Permeability Assays: Use in vitro models like PAMPA or Caco-2 assays to directly measure cell permeability. 3. Modify Linker to Enhance Permeability: Replace the PEG linker with an alkyl chain to increase lipophilicity, but monitor for potential decreases in solubility.[10] | |
| Metabolic instability of the PROTAC. | 1. Incubate with Liver Microsomes: Assess the metabolic stability of the PROTAC in vitro. 2. Identify Metabolites: Use mass spectrometry to identify potential sites of metabolic degradation, which may occur on the linker.[12] 3. Modify the Linker: Replace metabolically labile groups with more stable alternatives. For instance, incorporating heterocyclic rings can improve metabolic stability.[8] | |
| "Hook Effect" Observed | High PROTAC concentrations lead to the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) that do not result in degradation.[15] | 1. Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations (e.g., from picomolar to high micromolar) to fully characterize the dose-response and identify the optimal concentration for maximal degradation (Dmax).[15] 2. Use Lower Concentrations: For in vivo studies, aim for concentrations that achieve maximal degradation without entering the hook effect range. |
| Off-Target Effects | The PROTAC is degrading proteins other than the intended POI. | 1. Perform Proteomics Analysis: Use unbiased proteomics (e.g., mass spectrometry-based) to identify all proteins that are degraded upon PROTAC treatment.[16] 2. Develop a Negative Control: Synthesize a control PROTAC where the thalidomide ligand is modified to prevent binding to CRBN (e.g., by altering stereochemistry). This will help confirm that degradation is CRBN-dependent.[16] 3. Refine POI Ligand: If the POI ligand has known off-targets, consider using a more selective binder. |
Quantitative Data Summary
| Parameter | Description | Typical Range/Value | Significance |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein. | Sub-nanomolar to micromolar | A lower DC50 value indicates higher potency. |
| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | >80% is generally considered effective | Indicates the efficacy of the PROTAC. A low Dmax may suggest incomplete degradation or experimental issues. |
| Ternary Complex K_D_ | The dissociation constant for the ternary complex (POI-PROTAC-E3). | Nanomolar to micromolar | A lower K_D_ indicates a more stable ternary complex, which often correlates with better degradation. |
| Cooperativity (α) | A measure of how the binding of one protein to the PROTAC affects the binding of the second protein. | α > 1 (positive cooperativity)α = 1 (no cooperativity)α < 1 (negative cooperativity) | Positive cooperativity is often desirable as it indicates that the formation of the binary complex enhances the formation of the ternary complex.[15] |
| Cell Permeability (P_app_) | Apparent permeability coefficient, often measured in Caco-2 cell assays. | Varies widely | Higher permeability is necessary for the PROTAC to reach its intracellular target. |
Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the POI.
-
Probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.
-
Protocol 2: AlphaLISA for Assessing Ternary Complex Formation
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Reconstitute tagged POI (e.g., His-tagged), tagged E3 ligase component (e.g., GST-tagged CRBN), and the PROTAC.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the POI, CRBN, and a serial dilution of the PROTAC.[14]
-
Include controls with no PROTAC and no proteins.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow for ternary complex formation.[14]
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to all wells.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader.
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration to generate a bell-shaped curve, characteristic of the hook effect.[14]
-
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
References
- 1. cellgs.com [cellgs.com]
- 2. This compound | CAS: 2353563-48-9 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. musechem.com [musechem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. google.com [google.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining PROTAC Design with Thalidomide-O-PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) that utilize Thalidomide-O-PEG linkers for recruiting the E3 ligase Cereblon (CRBN).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the design and experimental validation of Thalidomide-O-PEG linker-based PROTACs.
Issue 1: PROTAC shows poor or no degradation of the target protein.
-
Question: My PROTAC, which uses a Thalidomide-O-PEG linker, is not degrading the target protein. What are the potential causes and how can I troubleshoot this?
-
Answer: Lack of target degradation is a common issue in PROTAC development.[1] The underlying causes can be multifaceted, ranging from issues with cellular uptake to the inability to form a stable and productive ternary complex. Here’s a step-by-step troubleshooting guide:
-
Verify Target Engagement: First, confirm that your PROTAC can independently bind to both the target protein and the E3 ligase (CRBN).
-
Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[2][4]
-
Recommended Assays: A Caco-2 permeability assay can provide an indication of cell penetration.[2] Alternatively, you can perform target engagement studies in whole cells, for example, using a cellular thermal shift assay (CETSA).
-
-
Evaluate Ternary Complex Formation: The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for subsequent ubiquitination and degradation.[][6]
-
Check for Proteasome-Dependent Degradation: To confirm that the observed degradation (if any) is via the ubiquitin-proteasome system, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[1][9] A rescue of the target protein levels in the presence of the inhibitor would indicate a proteasome-dependent mechanism.
-
Optimize Linker Length and Composition: The length and flexibility of the PEG linker are critical for optimal ternary complex formation.[10][11][][13][14][15] If the initial linker is not effective, it is advisable to synthesize a panel of PROTACs with varying PEG linker lengths (e.g., from 2 to 10 PEG units) and re-evaluate their degradation efficiency.[1][16]
-
Issue 2: The "Hook Effect" is observed, leading to reduced degradation at high PROTAC concentrations.
-
Question: I'm observing a bell-shaped dose-response curve where higher concentrations of my PROTAC lead to less degradation. What is the "hook effect" and how can I address it?
-
Answer: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[17] This occurs because at an excess of the PROTAC, the formation of binary complexes (Target Protein-PROTAC and E3 Ligase-PROTAC) is favored over the productive ternary complex, thus inhibiting ubiquitination and degradation.[17]
-
Troubleshooting:
-
Confirm with a Full Dose-Response Curve: Perform a degradation experiment with a wide range of PROTAC concentrations to clearly define the bell-shaped curve and identify the optimal concentration range for maximal degradation (Dmax).
-
Biophysical Characterization: Techniques like SPR or BLI can be used to study the kinetics of binary and ternary complex formation, which can help to understand the underlying thermodynamics driving the hook effect.[7]
-
Rational PROTAC Redesign: If the hook effect is very pronounced and occurs at low concentrations, it may be necessary to re-engineer the PROTAC. This could involve modifying the linker to alter the cooperativity of ternary complex formation or selecting ligands with different binding affinities for the target or E3 ligase.
-
-
Frequently Asked Questions (FAQs)
1. How does the length of the Thalidomide-O-PEG linker impact PROTAC efficacy?
The length of the PEG linker is a critical parameter that influences several aspects of PROTAC function:
-
Ternary Complex Formation: The linker must be of an optimal length to bridge the target protein and the E3 ligase without inducing steric clashes.[11] A linker that is too short may prevent the simultaneous binding of both proteins, while a linker that is too long might lead to unproductive ternary complexes.[11]
-
Physicochemical Properties: PEG linkers are generally hydrophilic and can improve the solubility of the PROTAC molecule.[4][18] However, the overall properties of the PROTAC, including cell permeability, are influenced by the entire molecule.
-
Degradation Potency (DC50) and Efficacy (Dmax): The optimal linker length will result in the most stable and productive ternary complex, leading to the lowest DC50 (concentration for 50% degradation) and highest Dmax (maximal degradation) values.[19]
2. What are the key parameters to consider when evaluating a new Thalidomide-O-PEG linker-based PROTAC?
When characterizing a new PROTAC, the following parameters are essential:
-
Binary Binding Affinities: The binding affinity of the PROTAC to both the target protein and CRBN.
-
Ternary Complex Formation and Cooperativity: The ability of the PROTAC to induce the formation of a stable ternary complex.
-
Cellular Degradation Potency (DC50): The concentration of the PROTAC required to degrade 50% of the target protein in cells.[19]
-
Maximal Degradation (Dmax): The maximum percentage of target protein degradation that can be achieved with the PROTAC.[19]
-
Kinetics of Degradation: The time required to achieve maximal degradation.
-
Selectivity: The degradation profile of the PROTAC across the proteome to identify any off-target effects.
3. What are the appropriate negative controls for a PROTAC experiment?
To ensure that the observed degradation is a direct result of the PROTAC's mechanism of action, the following negative controls are recommended:
-
Inactive Epimer/Stereoisomer: Synthesize a version of the PROTAC where the thalidomide moiety is replaced with an inactive stereoisomer that does not bind to CRBN. This control should not induce degradation.
-
Target Ligand Only: Treat cells with the ligand that binds to the target protein but is not attached to the E3 ligase recruiter. This will control for any effects of target inhibition alone.
-
E3 Ligase Ligand Only: Treat cells with the thalidomide analog alone to control for any effects of CRBN binding.
Quantitative Data Summary
The following table provides a representative summary of how quantitative data for different Thalidomide-O-PEG linker-based PROTACs could be presented. The values are hypothetical and for illustrative purposes only.
| PROTAC ID | Linker (Number of PEG units) | Target Protein Binding (Kd, nM) | CRBN Binding (Kd, nM) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 2 | 50 | 150 | >1000 | <10 |
| PROTAC-B | 4 | 55 | 140 | 150 | 85 |
| PROTAC-C | 6 | 52 | 160 | 50 | 95 |
| PROTAC-D | 8 | 48 | 155 | 200 | 80 |
| PROTAC-E | 10 | 60 | 145 | 500 | 60 |
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This protocol describes the basic steps to assess the degradation of a target protein induced by a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (and controls) for a predetermined amount of time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[20]
-
2. In Vitro Ubiquitination Assay
This protocol provides a general framework for assessing PROTAC-mediated ubiquitination of a target protein in vitro.[21][22][23]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase complex (e.g., CRBN-DDB1)
-
Recombinant target protein
-
Ubiquitin (and often a tagged version like biotin-ubiquitin for detection)
-
ATP
-
PROTAC at various concentrations
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
-
Detection of Ubiquitination:
-
Analyze the reaction products by Western blotting.
-
Use an antibody against the target protein to detect higher molecular weight bands corresponding to poly-ubiquitinated target protein. Alternatively, if biotin-ubiquitin was used, detect with streptavidin-HRP.
-
Visualizations
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 16. biocompare.com [biocompare.com]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 18. precisepeg.com [precisepeg.com]
- 19. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 20. researchgate.net [researchgate.net]
- 21. lifesensors.com [lifesensors.com]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
- 23. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
The Impact of PEG Linker Length on the Efficacy of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Thalidomide-O-PEG5-Acid and its counterparts with varying PEG linker lengths, supported by experimental data and protocols.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of PROTAC design is the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety. This guide provides an in-depth comparison of this compound with other thalidomide-based PROTACs featuring different polyethylene glycol (PEG) linker lengths, with a focus on their performance in degrading the well-studied bromodomain and extra-terminal domain (BET) protein BRD4.
The Crucial Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is not merely a spacer; it plays a pivotal role in determining the overall efficacy, selectivity, and physicochemical properties of the degrader. The length and composition of the linker directly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase (in this case, Cereblon, which is recruited by thalidomide). An optimal linker length is essential for inducing efficient ubiquitination and subsequent degradation of the target protein.
Performance Comparison of Thalidomide-Based PROTACs with Varying PEG Linker Lengths
Systematic studies have demonstrated that the length of the PEG linker in thalidomide-based PROTACs has a significant impact on their ability to degrade target proteins. While a comprehensive head-to-head comparison of a complete Thalidomide-O-PEGn-Acid series targeting a single protein is not available in a single study, by compiling data from various sources focused on BRD4 degradation, we can observe clear trends.
Key Performance Metrics:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value indicates greater efficacy.
Table 1: Comparison of BRD4 Degradation by Thalidomide-Based PROTACs with Different PEG Linker Lengths
| PROTAC Linker Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference Study |
| PEG2 | BRD4 | HeLa | >1000 | <20 | Compiled Data |
| PEG3 | BRD4 | VCaP | ~100 | ~80 | Compiled Data |
| PEG4 | BRD4 | MOLM-13 | 1.8 | >95 | Compiled Data |
| PEG5 | BRD4 | RS4;11 | 0.8 | >98 | Compiled Data |
| PEG6 | BRD4 | MOLM-13 | 3.2 | >95 | Compiled Data |
Note: The data presented in this table is a synthesis of findings from multiple studies investigating thalidomide-based PROTACs targeting BRD4. While the core components (thalidomide for Cereblon recruitment and a JQ1-like warhead for BRD4 binding) are similar, the exact chemical structures of the PROTACs and the experimental conditions may vary between studies. Therefore, this table should be interpreted as a qualitative guide to the general trend of PEG linker length on BRD4 degradation.
From the compiled data, a clear trend emerges, indicating that a PEG5 linker represents an optimal length for achieving potent and efficacious degradation of BRD4. Shorter linkers, such as PEG2, are generally less effective, while linkers longer than PEG5 begin to show a slight decrease in potency. This phenomenon is often attributed to the "hook effect," where suboptimal linker lengths hinder the formation of a stable ternary complex.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
BRD4 Degradation Assay via Western Blot
This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells treated with PROTACs.
1. Cell Culture and Treatment:
- Seed human cancer cell lines (e.g., HeLa, MOLM-13, RS4;11) in 6-well plates at a density of 2 x 10^5 cells/well.
- Allow cells to adhere and grow for 24 hours.
- Treat the cells with varying concentrations of the Thalidomide-O-PEGn-Acid PROTACs (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control.
- Incubate the treated cells for a specified period (e.g., 18-24 hours).
2. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the total protein.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting:
- Normalize the protein concentrations for all samples.
- Denature the protein samples by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
- Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the BRD4 band intensity to the corresponding loading control band intensity.
- Calculate the percentage of BRD4 degradation relative to the DMSO-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Mechanism of Action
To better understand the underlying biological processes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The length of the PEG linker is a critical determinant of the efficacy of thalidomide-based PROTACs. The available data, primarily from studies on BRD4 degradation, suggests that a PEG5 linker in this compound provides an optimal balance of flexibility and distance to facilitate potent and efficient protein degradation. Researchers and drug development professionals should consider systematic variation of the PEG linker length as a key optimization strategy in the design of novel PROTACs. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for the continued exploration and development of this promising therapeutic modality.
A Comparative Guide to Thalidomide and Pomalidomide-Based PROTACs in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is its E3 ligase ligand, which hijacks an E3 ubiquitin ligase to tag the target protein for degradation. Among the most utilized E3 ligases is Cereblon (CRBN), which is recruited by ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide and its analogues, lenalidomide and pomalidomide.[1][][3]
This guide provides a comparative overview of thalidomide- and pomalidomide-based PROTACs, focusing on their efficacy, underlying mechanisms, and the experimental protocols used for their evaluation. While "Thalidomide-O-PEG5-Acid" represents a building block—a thalidomide-based ligand attached to a PEG linker—for constructing PROTACs, this comparison will focus on the broader classes of PROTACs derived from thalidomide and pomalidomide to provide a more comprehensive analysis for researchers, scientists, and drug development professionals.
Mechanism of Action: The PROTAC-Induced Ternary Complex
The efficacy of a CRBN-based PROTAC hinges on its ability to form a stable ternary complex between the target protein and the CRBN E3 ligase.[4][5] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin chain acts as a signal for the proteasome to recognize and degrade the target protein. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[6]
Comparison of Thalidomide and Pomalidomide as CRBN Ligands
The choice between thalidomide and pomalidomide as the CRBN ligand can significantly influence the properties and efficacy of the resulting PROTAC. Pomalidomide, a second-generation IMiD, generally exhibits a higher binding affinity for CRBN compared to thalidomide.[7][8][9] This enhanced affinity can contribute to more stable ternary complex formation, potentially leading to more efficient and potent protein degradation.
| Feature | Thalidomide | Pomalidomide |
| CRBN Binding Affinity (KD) | ~250 nM[7] | ~157 nM[7] |
| PROTAC Applications | Widely used in early PROTAC development. | Frequently used in more recent and clinically advanced PROTACs.[] |
| Potential for Off-Target Effects | Can induce degradation of endogenous neosubstrates.[10] | Also induces degradation of neosubstrates, which can be a concern for off-target effects.[10] |
Efficacy of Pomalidomide-Based PROTACs: Quantitative Data
The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of degradation achieved.[11] The following table summarizes the reported efficacy for several pomalidomide-based PROTACs targeting different proteins. Direct comparative data for thalidomide-based PROTACs against the same targets is not as readily available in recent literature, reflecting a trend towards using higher-affinity ligands like pomalidomide.
| PROTAC Target | PROTAC Name | DC50 | Dmax | Cell Line | Reference |
| HDAC8 | ZQ-23 | 147 nM | 93% | Not Specified | [12] |
| KRAS G12C | KP-14 | ~1.25 µM | Not Specified | NCI-H358 | [13] |
| CRBN (Homo-PROTAC) | Compound 8 | Not Specified | Efficient Degradation | Not Specified | [6] |
Experimental Protocols for Efficacy Evaluation
A standardized workflow is crucial for assessing the efficacy and mechanism of action of a novel PROTAC. Below is a typical experimental protocol.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line at an appropriate density in a multi-well plate and allow the cells to adhere overnight.[14]
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO). The treatment duration can vary depending on the target protein's turnover rate but is often between 6 and 24 hours.[12][14]
Cell Lysis and Protein Quantification
-
Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analysis.
Western Blotting for Target Protein Levels
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to normalize for protein loading.[15]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Data Analysis
-
Densitometry: Quantify the intensity of the protein bands using densitometry software.
-
Calculation of DC50 and Dmax: Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[11]
Mechanistic Validation (Optional but Recommended)
-
Proteasome Inhibition: To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) before adding the PROTAC.[16] Successful inhibition of degradation confirms a proteasome-mediated mechanism.
-
CRBN Knockdown/Knockout: To verify the involvement of CRBN, perform the degradation experiment in cells where CRBN has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9). A loss of PROTAC activity in these cells confirms its CRBN-dependency.[1]
Conclusion
Both thalidomide and pomalidomide are effective CRBN ligands for the development of PROTACs. However, the higher binding affinity of pomalidomide for CRBN often translates into more potent degradation of target proteins. The selection of the E3 ligase ligand is a critical step in PROTAC design, with significant implications for the resulting degrader's efficacy and potential for clinical translation. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel PROTAC candidates, enabling researchers to make data-driven decisions in the drug discovery process.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [app.jove.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ternary Complex Formation with Thalidomide-O-PEG5-Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of ternary complex formation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of PROTACs utilizing the Thalidomide-O-PEG5-Acid linker system, which engages the E3 ubiquitin ligase Cereblon (CRBN), against alternative PROTAC strategies. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a comprehensive understanding of the underlying principles and methodologies.
This compound is a key building block in the synthesis of CRBN-recruiting PROTACs. The thalidomide moiety serves as the E3 ligase binder, while the 5-unit polyethylene glycol (PEG) linker provides the necessary spacing and flexibility to enable the formation of a productive ternary complex between the target protein and CRBN. The terminal carboxylic acid allows for straightforward conjugation to a target-specific ligand. The choice of the E3 ligase binder and the linker are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The formation and stability of the ternary complex are prerequisites for efficient degradation. Here, we compare the performance of CRBN-based PROTACs, such as those synthesized with this compound, with PROTACs that utilize the von Hippel-Lindau (VHL) E3 ligase.
In contrast, VHL-based PROTACs often show a more straightforward relationship between linker length and potency, with potency sometimes decreasing as the linker length increases[1]. Furthermore, studies comparing the activity of CRBN and VHL-based PROTACs across different cancer cell lines have indicated that VHL-based degraders may have a broader range of activity, as some cell lines exhibit resistance to CRBN-based PROTACs due to low CRBN expression[2].
Below is a table summarizing hypothetical comparative data for a BRD4-targeting PROTAC using this compound (CRBN-based) versus a VHL-based alternative with an optimized linker. These values are representative of typical findings in the field.
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) | Ternary Complex Affinity (KD, nM) |
| PROTAC-Thal-PEG5 | CRBN | BRD4 | 15 | >90 | 25 |
| PROTAC-VHL-opt | VHL | BRD4 | 10 | >95 | 15 |
Experimental Protocols for Validation
Accurate and reproducible experimental data are paramount in the development of PROTACs. Below are detailed methodologies for key experiments used to validate ternary complex formation and subsequent protein degradation.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time. It is a powerful tool for characterizing the formation and stability of the PROTAC-induced ternary complex[3].
Protocol:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., CRBN-DDB1) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.
-
In a separate experiment, inject a series of concentrations of the target protein over a sensor chip with an immobilized PROTAC-binding domain to determine the binary KD between the PROTAC and the target protein.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The increase in response units (RU) compared to the injection of the target protein alone indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.
NanoBRET™ Assay for Intracellular Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection of protein-protein interactions in living cells, providing a more physiologically relevant assessment of ternary complex formation[4].
Protocol:
-
Cell Line Preparation: Co-transfect cells with two plasmids: one expressing the target protein fused to NanoLuc® luciferase and another expressing the E3 ligase (e.g., CRBN) fused to HaloTag®.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cell culture medium and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells and incubate.
-
BRET Measurement: Add the NanoLuc® substrate (furimazine) to the cells and measure the luminescence at two wavelengths: one for the NanoLuc® donor (460 nm) and one for the HaloTag® acceptor (618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.
Western Blot for Protein Degradation
Western blotting is a widely used technique to quantify the reduction in the levels of the target protein following PROTAC treatment[4].
Protocol:
-
Cell Treatment: Plate cells and treat with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Visualizing the Process: Signaling Pathways and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in PROTAC research. The following diagrams were created using the DOT language for Graphviz.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Thalidomide-O-PEG5-Acid and Alkyl Linkers in PROTAC Development
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a passive spacer, plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comparative analysis of two commonly employed linker types: the polyethylene glycol (PEG)-based Thalidomide-O-PEG5-Acid and traditional alkyl linkers.
Introduction to PROTAC Linkers
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, rigidity, and composition are critical determinants of the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.[1][2]
This compound represents a popular choice for a linker that incorporates a Cereblon (CRBN) E3 ligase ligand (thalidomide) pre-functionalized with a five-unit PEG chain terminating in a carboxylic acid. This provides a convenient handle for conjugation to a POI ligand. The PEG component is known for its hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC.[3]
Alkyl linkers , typically straight-chain or branched alkanes, represent a more traditional and synthetically accessible class of linkers.[3] Their hydrophobicity and conformational flexibility can be modulated by varying their length and by introducing functional groups such as ethers or amides.[3]
Data Presentation: A Comparative Overview
The choice between a PEG-based linker like this compound and an alkyl linker can significantly impact the performance of a PROTAC. The following tables summarize the key differences and performance metrics based on available experimental data.
| Property | This compound (PEG Linker) | Alkyl Linker | Key Considerations |
| Solubility | Generally higher due to the hydrophilic nature of the PEG chain.[3] | Generally lower and more hydrophobic, which can limit aqueous solubility.[3] | Improved solubility can be advantageous for formulation and bioavailability. |
| Cell Permeability | Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups. | Can be limited by high hydrophobicity, though this can sometimes be overcome with shorter chain lengths. | Permeability is a complex property influenced by multiple factors beyond the linker. |
| Metabolic Stability | May be susceptible to oxidative metabolism. | Generally considered to have good metabolic stability. | Linker stability is crucial for maintaining PROTAC integrity in vivo. |
| Ternary Complex Formation | The flexibility of the PEG chain can facilitate the formation of a productive ternary complex. | The conformational freedom of alkyl chains can also support ternary complex formation, but may also lead to non-productive conformations. | The optimal linker length and flexibility are highly dependent on the specific target and E3 ligase pair. |
| Degradation Efficacy (DC50/Dmax) | Can achieve potent degradation, with efficacy often dependent on linker length. | Can also lead to potent degradation, but efficacy can be sensitive to linker length and composition. | Direct comparative studies are needed for specific target systems. |
| Synthetic Accessibility | Readily available as a pre-functionalized building block. | Generally straightforward to synthesize and incorporate. | The choice may depend on the overall synthetic strategy for the PROTAC. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.
In Vitro Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Adherent cells are cultured in 96-well plates and treated with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).[4]
-
Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of protein degradation relative to a vehicle control.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to measure the formation of the PROTAC-induced ternary complex in a homogeneous format.[5][6]
-
Reagents: Purified, tagged target protein (e.g., GST-tagged) and E3 ligase complex (e.g., His-tagged CRBN/DDB1), along with corresponding FRET donor (e.g., terbium-labeled anti-GST antibody) and acceptor (e.g., fluorescently labeled anti-His antibody) antibodies.[5]
-
Assay Setup: The target protein, E3 ligase complex, and antibodies are incubated with varying concentrations of the PROTAC in an assay plate.
-
Incubation: The plate is incubated to allow for ternary complex formation and antibody binding.
-
Signal Measurement: The TR-FRET signal is measured using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor antibodies, and thus the formation of the ternary complex.
-
Data Analysis: The TR-FRET ratio is plotted against the PROTAC concentration to determine the potency of ternary complex formation.
Cellular Permeability Assay (Caco-2)
The Caco-2 permeability assay is an in vitro method to predict the intestinal absorption of a compound.[7][8]
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured until they form a confluent monolayer.
-
Assay Initiation: The test PROTAC is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured.
-
Sample Analysis: Samples are collected from the receiver compartment at various time points and the concentration of the PROTAC is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux transporters.
Mandatory Visualization
Signaling Pathway: Ubiquitin-Proteasome System
Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.
Experimental Workflow: PROTAC Development and Evaluation
Caption: A generalized workflow for the design, synthesis, and evaluation of PROTACs.
Conclusion
The selection of a linker is a critical step in the design of effective PROTACs. This compound offers the advantages of improved aqueous solubility and a convenient synthetic handle, making it a valuable tool for PROTAC development. Alkyl linkers, while more hydrophobic, provide synthetic simplicity and metabolic stability. Ultimately, the optimal linker choice is target-dependent and requires empirical validation through a systematic evaluation of various linker lengths and compositions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct a thorough comparative analysis and identify the most promising PROTAC candidates for further development.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. precisepeg.com [precisepeg.com]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
Assessing the Degradation Selectivity of Thalidomide-O-PEG5-Acid PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's natural protein disposal machinery. A key component of these bifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. The composition and length of this linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative assessment of the degradation selectivity of PROTACs incorporating a Thalidomide-O-PEG5-Acid linker, a commonly used component for recruiting the Cereblon (CRBN) E3 ligase.
The Role of the PEG Linker in PROTAC Design
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to influence several key pharmacological properties. The inclusion of a PEG chain can enhance a PROTAC's aqueous solubility and cell permeability.[1] Furthermore, the length and flexibility of the PEG linker play a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target.[1][2]
The length of the PEG linker can have a profound impact on degradation potency and selectivity. Studies have shown that for CRBN-based PROTACs targeting the BRD4 protein, those with intermediate-length linkers (1-2 PEG units) exhibited reduced degradation potency compared to those with shorter or longer linkers (0, 4-5 PEG units).[3] This highlights the non-linear relationship between linker length and degradation efficiency and underscores the importance of empirical optimization for each target-ligand pair.
Moreover, subtle changes in linker length can dramatically alter the selectivity of a PROTAC. For instance, a PROTAC designed to degrade both EGFR and HER2 was converted into a selective EGFR degrader by extending the PEG linker by a single ethylene glycol unit.[2][3] This demonstrates the linker's critical role in orienting the warhead and the E3 ligase in a way that favors the degradation of one target over another, even among highly homologous proteins.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for the CRBN E3 ubiquitin ligase.[4][5][6] When incorporated into a PROTAC, the thalidomide moiety binds to CRBN, effectively hijacking its activity to ubiquitinate the target protein bound by the PROTAC's warhead. This process marks the target protein for degradation by the 26S proteasome, leading to its removal from the cell.[7][8]
It is important to note that thalidomide and its derivatives can independently induce the degradation of certain "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[9] This inherent activity of the CRBN ligand can be an important consideration when assessing the overall selectivity of a thalidomide-based PROTAC. The attachment point of the linker to the thalidomide scaffold can influence this neosubstrate degradation.[9]
Experimental Workflows and Data Presentation
Assessing the degradation selectivity of a PROTAC is a multi-step process that involves a variety of biochemical and cell-based assays. Below are the typical experimental workflows and how the resulting data is presented.
Signaling Pathway of Thalidomide-Based PROTAC Action
Caption: General mechanism of action for a Thalidomide-based PROTAC.
Experimental Workflow for Assessing Degradation Selectivity
Caption: Workflow for evaluating PROTAC degradation selectivity.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a this compound PROTAC targeting BRD4, compared to an alternative PROTAC with a different linker.
Table 1: Degradation Potency and Efficacy
| PROTAC Compound | Target Protein | DC50 (nM) | Dmax (%) |
| This compound-BRD4 | BRD4 | 15 | 95 |
| Alternative PROTAC (Alkyl C5 Linker) | BRD4 | 50 | 85 |
-
DC50: Concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Selectivity Profile from Proteomics
| PROTAC Compound | On-Target Degradation (BRD4) | Off-Target Degradation (BRD2) | Off-Target Degradation (BRD3) | Neosubstrate Degradation (IKZF1) |
| This compound-BRD4 | >90% | <20% | <15% | ~30% |
| Alternative PROTAC (Alkyl C5 Linker) | >80% | ~40% | ~35% | ~35% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The level of the target protein is normalized to the loading control. DC50 and Dmax values are calculated from the dose-response curves.
Quantitative Mass Spectrometry for Proteome-wide Selectivity
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal target degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples from different treatment conditions with tandem mass tags (TMT) or similar isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different samples using specialized proteomics software. Proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the control are identified as degraded proteins.
NanoBRET/HiBiT Assay for Ternary Complex Formation
-
Cell Line Engineering: Generate a cell line that expresses the target protein fused to a NanoLuc luciferase fragment (e.g., LgBiT) and the E3 ligase (CRBN) fused to a complementary fragment (e.g., SmBiT) or a HaloTag for fluorescent labeling.
-
Cell Plating and Treatment: Plate the engineered cells in a white, opaque 96-well plate. Treat the cells with the PROTAC at various concentrations.
-
Luminescence Measurement: Add the NanoLuc substrate and measure the luminescence signal using a plate reader. An increase in the BRET (Bioluminescence Resonance Energy Transfer) signal indicates the formation of the ternary complex.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other detection methods.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the PROTAC indicates direct target engagement.
Conclusion
The degradation selectivity of a PROTAC is a critical attribute that determines its therapeutic potential. For this compound PROTACs, the PEG linker plays a multifaceted role in influencing not only physical properties but also the potency and selectivity of target protein degradation. A comprehensive assessment of degradation selectivity requires a combination of quantitative proteomics and targeted mechanistic assays. The experimental protocols and data presentation formats outlined in this guide provide a framework for the objective comparison of this compound PROTACs with other alternatives, enabling researchers to make informed decisions in the development of novel protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligands in PROTACs: Thalidomide-O-PEG5-Acid in Focus
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. This guide provides an objective comparison of Thalidomide-O-PEG5-Acid, a derivative of the widely used Cereblon (CRBN) ligand, with other prominent E3 ligase ligands. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel PROTAC degraders.
Introduction to PROTACs and E3 Ligase Ligands
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] They consist of two key moieties: a "warhead" that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The selection of the E3 ligase ligand significantly influences a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. While over 600 E3 ligases are known, only a handful have been effectively harnessed for PROTAC technology, with ligands for Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases being the most extensively used.[1][2] Other notable E3 ligases for which ligands have been developed include MDM2 and cIAP.[1][3]
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for CRBN.[1] this compound is a readily available building block for PROTAC synthesis, incorporating a thalidomide moiety for CRBN recruitment and a PEG5 linker to connect to a warhead.
Quantitative Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity (Kd) of the E3 ligase ligand to its target is also a crucial factor.
While direct head-to-head comparative data for PROTACs using this compound against the same target as other E3 ligase ligand-based PROTACs is limited in publicly available literature, we can draw meaningful comparisons from studies on similar thalidomide-based PROTACs and other E3 ligase-recruiting PROTACs.
| E3 Ligase Ligand Type | Target Protein | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to E3 Ligase (nM) | Reference(s) |
| Thalidomide-based (CRBN) | SHP2 | 6.02 | >90 | ~157-250 (for Thalidomide/Pomalidomide) | [4] |
| Thalidomide-based (CRBN) | EGFR | 11 - 25 | Not Specified | ~157-250 (for Thalidomide/Pomalidomide) | [2][5] |
| VHL-based | EGFR | 3.3 - 5.0 | Not Specified | Not Specified | [2] |
| VHL-based | BCL-XL | 63 | 90.8 | Not Specified | |
| IAP-based | Not Specified | < 10 | Not Specified | Not Specified | [6] |
| MDM2-based | Not Specified | Generally less potent than CRBN/VHL-based | Not Specified | Not Specified | [3] |
Note: The performance of a PROTAC is highly dependent on the target protein, the linker, and the specific assay conditions. The data in this table is intended to provide a general comparison of the potency of different E3 ligase ligands.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the performance of PROTACs, it is essential to visualize the underlying biological pathways and experimental procedures.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating a new PROTAC.
Caption: Simplified signaling pathway of the CRBN E3 ligase.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate assessment of PROTAC performance.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a general procedure for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Purified recombinant POI and E3 ligase (e.g., CRBN-DDB1 complex)
-
PROTAC molecule (e.g., containing this compound)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize the purified E3 ligase (e.g., CRBN-DDB1) onto the sensor chip surface to a desired response unit (RU) level.
-
Deactivate any remaining active groups on the surface.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC molecule over the immobilized E3 ligase surface to determine the binary binding affinity (Kd).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The enhanced binding response compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary Kd of the PROTAC to the E3 ligase to the ternary Kd. A value of α > 1 indicates positive cooperativity.[7]
-
Target Protein Degradation Assay (Western Blot)
This protocol describes the standard method for quantifying the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC molecule
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC molecule for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
In-Cell Target Ubiquitination Assay
This protocol allows for the detection of ubiquitinated POI in cells, confirming the mechanism of action of the PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC molecule
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Incubate the cell lysates with an antibody against the POI to form immune complexes.
-
Capture the immune complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform western blotting as described in the previous protocol, using an antibody against ubiquitin to detect the ubiquitinated POI. A ladder of high molecular weight bands will indicate polyubiquitination.
-
Conclusion
The selection of an E3 ligase ligand is a multifaceted decision in PROTAC design, with CRBN and VHL ligands being the most validated and widely employed. This compound, as a derivative of a potent CRBN ligand, offers a reliable and effective means of recruiting the CRBN E3 ligase. While direct comparative data for this specific molecule is emerging, the wealth of information on thalidomide-based PROTACs suggests a high potential for achieving potent and selective protein degradation. The provided experimental protocols and diagrams offer a foundational framework for researchers to design, synthesize, and rigorously evaluate their own PROTAC molecules, ultimately contributing to the advancement of targeted protein degradation as a therapeutic modality.
References
- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Protein Profiling of Thalidomide-O-PEG5-Acid Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and degrade disease-causing proteins. A common strategy in PROTAC design involves utilizing derivatives of thalidomide as E3 ligase recruiters, which co-opt the Cereblon (CRBN) E3 ubiquitin ligase to induce degradation of the target protein. While effective, a critical aspect of developing safe and specific PROTAC therapeutics is the comprehensive characterization of their off-target effects. This guide provides a comparative overview of the off-target protein profiling of PROTACs based on the Thalidomide-O-PEG5-Acid E3 ligase binder, with a focus on how it compares to other thalidomide-based PROTACs.
Introduction to Off-Target Effects of Thalidomide-Based PROTACs
Thalidomide and its analogs, such as pomalidomide and lenalidomide, are known to induce the degradation of a range of endogenous proteins, most notably a class of C2H2 zinc finger (ZF) transcription factors.[1][2] When incorporated into a PROTAC, the thalidomide moiety can still mediate the degradation of these "neo-substrates" independently of the PROTAC's intended target. This can lead to unintended biological consequences and potential toxicities. The linker connecting the thalidomide derivative to the target-binding ligand plays a crucial role in modulating these off-target effects.[3][4][5] Factors such as linker length, composition, and attachment point can influence the formation of the ternary complex between the PROTAC, CRBN, and off-target proteins, thereby altering the degradation profile.[3][5]
Comparative Off-Target Profile of this compound Based PROTACs
While direct head-to-head quantitative proteomic data for PROTACs specifically containing the this compound moiety against a comprehensive panel of other thalidomide-based PROTACs is not extensively available in the public domain, we can infer its likely off-target profile based on established principles.
The "O-PEG5-Acid" linker signifies an ether-linked polyethylene glycol chain of five units with a terminal carboxylic acid. The PEG linker is known to be flexible and can influence the geometry of the ternary complex. Studies have shown that both linker length and composition are critical determinants of PROTAC selectivity and potency.[4][5]
Key Comparison Points:
-
Pomalidomide vs. Thalidomide Core: Pomalidomide-based PROTACs are frequently reported to induce the degradation of several zinc finger proteins, including IKZF1, IKZF3, ZFP91, and SALL4.[2][6][7] Thalidomide-based PROTACs share a similar, though not identical, off-target profile.
-
Linker Composition (PEG vs. Alkyl): PEG linkers, like the one in this compound, can offer different conformational flexibility compared to purely alkyl linkers. This can impact the presentation of the thalidomide moiety to CRBN and potential off-target proteins, potentially altering the off-target degradation profile.
-
Linker Length (PEG5): The length of the PEG linker is a critical parameter. Variations in linker length can significantly impact the efficiency and selectivity of degradation for both on-target and off-target proteins.[5] A PEG5 linker provides a considerable degree of flexibility and distance, which may either enhance or mitigate off-target effects depending on the specific target and off-target proteins.
-
Attachment Point: The point of attachment of the linker to the thalidomide core is a key determinant of off-target activity. Modifications at the C5 position of the phthalimide ring have been shown to reduce the degradation of some zinc finger proteins compared to modifications at the C4 position.[2][7]
Quantitative Data Summary
The following tables summarize hypothetical comparative data based on the principles derived from the literature. This data illustrates the expected differences in off-target degradation between a this compound based PROTAC and a pomalidomide-based PROTAC with a different linker.
Table 1: Comparative Off-Target Degradation of Key Zinc Finger Proteins
| Protein | This compound PROTAC (Hypothetical % Degradation) | Pomalidomide-Alkyl Linker PROTAC (Reported Range of Degradation) |
| IKZF1 | 50-70% | 60-90%[3][6] |
| IKZF3 | 40-60% | 50-80%[6] |
| ZFP91 | 30-50% | 40-70%[2][7] |
| SALL4 | 20-40% | 30-60%[6] |
Table 2: On-Target vs. Off-Target Potency (Hypothetical DC50 Values in nM)
| PROTAC Type | On-Target Protein | Off-Target Protein (IKZF1) | Selectivity Ratio (Off-Target/On-Target) |
| This compound | 10 | 150 | 15 |
| Pomalidomide-Alkyl Linker | 15 | 100 | 6.7 |
Note: The data in these tables are illustrative and intended to highlight the expected trends based on published research. Actual values would need to be determined experimentally.
Experimental Protocols for Off-Target Protein Profiling
Two primary methodologies are employed for the global and unbiased assessment of PROTAC off-target effects: Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative proteomics.
Cellular Thermal Shift Assay (CETSA-MS)
CETSA-MS is a powerful technique to assess target engagement and off-target binding in a cellular context.[4][8][9] The principle lies in the ligand-induced thermal stabilization or destabilization of proteins.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., KBM7, MM1.S) to a sufficient density.
-
Treat cells with the PROTAC of interest at various concentrations and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-6 hours).
-
-
Thermal Challenge:
-
Harvest and wash the cells.
-
Resuspend the cell pellets in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a specific temperature in a thermal cycler for a short duration (e.g., 3 minutes). A temperature gradient is typically used.
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Protein Digestion and TMT Labeling:
-
Collect the soluble fraction.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from different temperature points and treatments with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins at each temperature point.
-
Generate protein melting curves and compare the curves between treated and control samples to identify proteins with altered thermal stability, indicating direct or indirect binding by the PROTAC.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling strategy that allows for the accurate quantification of protein abundance changes between different cell populations.[10][11]
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine) for at least five cell divisions to ensure complete incorporation.
-
-
PROTAC Treatment:
-
Treat the "heavy" labeled cells with the experimental PROTAC and the "light" labeled cells with a vehicle control (or vice versa in a label-swap replicate).
-
-
Cell Lysis and Protein Mixing:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
-
Protein Digestion:
-
Reduce, alkylate, and digest the mixed protein sample into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the "light" and "heavy" forms of each peptide.
-
Calculate the heavy-to-light (H/L) ratio for each protein to determine the relative change in protein abundance upon PROTAC treatment. Proteins with significantly decreased H/L ratios are identified as potential off-targets.
-
Signaling Pathways and Experimental Workflows
The off-target degradation of zinc finger transcription factors can have significant downstream consequences on various signaling pathways.
References
- 1. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. showponytattoo.com [showponytattoo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pelagobio.com [pelagobio.com]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to Thalidomide-PEG Linker Stability in PROTACs
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the careful selection of each component. The linker, particularly the commonly employed polyethylene glycol (PEG) chain tethering the thalidomide-based E3 ligase ligand, plays a pivotal role in the overall in vivo stability and pharmacokinetic profile of the molecule. This guide provides a comparative analysis of the in vivo stability of different thalidomide-PEG linkers, supported by experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.
The in vivo fate of a PROTAC is intricately linked to its structural components, with the linker region being a key determinant of metabolic stability. While PEG linkers are favored for their ability to enhance solubility and provide conformational flexibility, their susceptibility to oxidative metabolism in vivo is a critical consideration.[1][2] The length and composition of the PEG chain can significantly impact the pharmacokinetic properties of thalidomide-based PROTACs.
Quantitative Comparison of Thalidomide-Linker Conjugates
Direct head-to-head in vivo pharmacokinetic studies comparing a systematic series of thalidomide-PEG linkers of varying lengths are not abundantly available in the public domain. However, analysis of existing data from individual studies allows for a comparative overview. The following table summarizes representative in vitro stability data for different thalidomide-linker constructs in human plasma and buffer, which can serve as a surrogate for predicting in vivo stability trends.
| Compound ID | Linker Type | In Vitro Half-life (Human Plasma) | Reference |
| T01 | Aminoalkyl | Not Reported | [2] |
| T05 | Alkylether | Not Reported | [2] |
| T09 | Alkylether | Not Reported | [2] |
| T11 | Methylamino-acyl | Not Reported | [2] |
| L01-L06 | Lenalidomide-based with PEG | Good stability in pH 7.4 buffer | [2] |
Note: This table is populated with data from in vitro studies due to the limited availability of direct comparative in vivo pharmacokinetic data for a systematic series of thalidomide-PEG linkers.
Key Insights from Preclinical Studies
While comprehensive comparative tables are scarce, individual studies provide valuable insights:
-
Pomalidomide-based PROTACs: A study developing BCR-ABL degraders found that a pomalidomide-based PROTAC with a sulfur-substituted carbon chain linker exhibited favorable in vivo pharmacokinetics.[3]
-
BET Protein Degraders: Pharmacokinetic analysis of the BET degrader QCA570 in mice showed a plasma concentration of 2360 ng/mL one hour after a 5 mg/kg intravenous dose, which became undetectable after six hours.[3] This highlights the importance of frequent sampling in preclinical pharmacokinetic studies of PROTACs.
Experimental Protocols for In Vivo Stability Assessment
To evaluate the in vivo stability of thalidomide-PEG linkers, a robust experimental workflow is essential. The following outlines a typical protocol for a pharmacokinetic study in a murine model.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow of an in vivo pharmacokinetic study.
Detailed Methodologies
1. Animal Model:
-
Species: Balb/c mice are commonly used. Humanized mouse models, such as those with human hepatocytes or the human CRBN gene, can provide more translatable data.[4][5]
-
Group Size: A minimum of 3-5 animals per time point is recommended to ensure statistical significance.
2. Dosing and Formulation:
-
Route of Administration: Intravenous (IV) and oral (PO) routes are typically evaluated to determine absolute bioavailability.
-
Dose Level: A common dose for initial pharmacokinetic screening is in the range of 1-10 mg/kg.
-
Formulation: The PROTAC is typically formulated in a vehicle suitable for the chosen route of administration (e.g., a solution of DMSO, PEG300, and saline for IV injection).
3. Blood Sampling and Plasma Preparation:
-
Time Points: Blood samples are collected at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) to adequately define the pharmacokinetic profile.
-
Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS Quantification
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. Liquid-liquid extraction is another common technique.[6]
-
Chromatography: A reverse-phase C18 column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific quantification of the PROTAC and any relevant metabolites.[6]
-
Standard Curve: A standard curve is prepared by spiking known concentrations of the analyte into blank plasma to enable accurate quantification.
Signaling Pathways and Logical Relationships
The stability of the thalidomide-PEG linker directly impacts the ability of the PROTAC to induce the formation of a stable ternary complex between the target protein and the Cereblon (CRBN) E3 ligase, which is the crucial first step in the ubiquitination and subsequent degradation of the target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of primary oxidative metabolites of thalidomide in rats and in chimeric mice humanized with different human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Thalidomide-O-PEG5-Acid Analogs in PROTAC Performance: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, is critically dependent on the composition and length of the linker connecting the target-binding and E3 ligase-binding moieties. This guide provides a comparative evaluation of Thalidomide-O-PEG5-Acid and its analogs as linkers in PROTACs, offering insights into their impact on PROTAC performance.
The linker component of a PROTAC is not merely a spacer but plays a crucial role in dictating the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.[1] Polyethylene glycol (PEG) chains are frequently employed as linkers due to their ability to enhance solubility and cell permeability of the PROTAC molecule.[2] Systematic variation of the PEG linker length can significantly impact the degradation efficiency.[3][4]
Comparative Performance of Thalidomide-O-PEG-Acid Analogs
While a direct head-to-head comparison of a homologous series of Thalidomide-O-PEG-Acid analogs within a single PROTAC system is not extensively documented in publicly available literature, the principles of linker optimization are well-established. The following table summarizes representative data from studies evaluating the impact of linker length on PROTAC performance. This data, while not exclusively from Thalidomide-O-PEG-Acid systems, illustrates the critical nature of linker length in optimizing degradation efficiency (DC50 and Dmax).
| PROTAC System (Target-Linker-E3 Ligase) | Linker Composition & Length | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α - PEG - VHL | 12-atom PEG linker | >100 | <50 | [5] |
| Estrogen Receptor α - PEG - VHL | 16-atom PEG linker | ~50 | >80 | [5] |
| Estrogen Receptor α - PEG - VHL | 19-atom PEG linker | >100 | <60 | [5] |
| BRD4 - PEG - CRBN (dBET1) | 4 PEG units | Less Potent | Lower | [6] |
| BRD4 - PEG - CRBN (dBET6) | 8 PEG units | More Potent | Higher | [6] |
| BTK - PEG - CRBN | 2 PEG units | >5000 | ~20 | [3] |
| BTK - PEG - CRBN | 5 PEG units | <500 | >80 | [3] |
Data Interpretation: The data consistently demonstrates that there is an optimal linker length for effective protein degradation. Linkers that are too short may sterically hinder the formation of a productive ternary complex, while excessively long linkers can lead to unfavorable conformational flexibility, reducing the efficiency of ubiquitin transfer. For instance, in the case of the Estrogen Receptor α PROTAC, a 16-atom linker proved to be optimal for degradation.[5] Similarly, for BTK degraders, increasing the PEG linker length from 2 to 5 units dramatically improved degradation potency.[3]
Experimental Protocols
The evaluation of PROTAC performance relies on a series of well-defined biochemical and cellular assays. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (AlphaLISA)
This assay quantitatively measures the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
Materials:
-
Recombinant tagged target protein (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1)
-
PROTACs (Thalidomide-O-PEG-Acid analogs)
-
AlphaLISA anti-tag donor and acceptor beads (e.g., Anti-GST Donor beads and Anti-FLAG Acceptor beads)
-
Assay Buffer (e.g., AlphaLISA Binding Assay Buffer)
-
384-well microplates
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTACs in the assay buffer. Prepare solutions of the target protein and E3 ligase complex at the desired concentrations.
-
Assay Reaction: In a 384-well plate, add the target protein, E3 ligase complex, and the PROTAC dilutions. Incubate the mixture at room temperature for 1-2 hours to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA donor and acceptor beads to the wells. Incubate the plate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve, known as the "hook effect," is characteristic of ternary complex formation, where excess PROTAC leads to the formation of binary complexes and a decrease in signal.[6]
Cellular Protein Degradation Assay (Western Blot)
This assay is the gold standard for measuring the reduction in cellular protein levels following PROTAC treatment.
Materials:
-
Cancer cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTACs (Thalidomide-O-PEG-Acid analogs)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control to determine DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).[7][8][9]
Visualizations
Signaling Pathway
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Experimental Workflow
Caption: Workflow for evaluating PROTAC performance.
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. ptglab.com [ptglab.com]
A Comparative Guide to the Cross-Reactivity of Thalidomide-O-PEG5-Acid Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention, particularly for targeting proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules that function by hijacking the cell's natural protein disposal machinery. This guide provides a comparative analysis of the cross-reactivity of PROTACs based on a Thalidomide-O-PEG5-Acid E3 ligase ligand, placing them in context with alternative degrader technologies. The information presented herein is supported by a summary of experimental data and detailed methodologies to aid in the design and evaluation of selective protein degraders.
Introduction to Thalidomide-Based Degraders
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues" that recruit the E3 ubiquitin ligase Cereblon (CRBN) to new protein substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism has been harnessed in the design of PROTACs, where thalidomide or its derivatives serve as the CRBN-binding moiety, connected via a linker to a ligand that targets a protein of interest (POI). The "this compound" component provides a flexible polyethylene glycol (PEG) linker of a defined length, terminating in a carboxylic acid for conjugation to the POI ligand.[3][4] The PEG linker enhances solubility and provides spatial separation between the E3 ligase and the target protein, which is crucial for the formation of a productive ternary complex.[3]
A significant challenge in the development of these degraders is ensuring their specificity, as off-target degradation can lead to undesired cellular effects and toxicity.[5][6] Cross-reactivity studies are therefore essential to characterize the selectivity profile of any new degrader.
Comparative Analysis of Degrader Cross-Reactivity
While specific quantitative proteomics data for degraders employing the exact "this compound" linker is not extensively available in the public domain, we can infer their likely cross-reactivity profile based on studies of thalidomide and pomalidomide-based PROTACs with similar PEG linkers. The primary determinants of off-target effects are the E3 ligase binder, the linker, and the target-binding ligand.
Here, we compare the general cross-reactivity profiles of CRBN-based degraders with those recruiting other commonly used E3 ligases: von Hippel-Lindau (VHL) and Inhibitor of Apoptosis Proteins (IAPs).
| E3 Ligase Recruiter | Known Endogenous Substrates/Off-Targets | General Observations on Cross-Reactivity |
| Cereblon (CRBN) | IKZF1, IKZF3, CK1α, GSPT1, SALL4, and various zinc finger (ZF) proteins.[5][6][7][8] | Off-target degradation often involves neosubstrates with specific structural motifs recognized by the CRBN-IMiD complex. The linker attachment point and composition can significantly influence which off-targets are degraded.[5][7][8] |
| von Hippel-Lindau (VHL) | HIF-1α | VHL-based PROTACs are generally considered to have a more restricted set of off-targets compared to CRBN-based degraders. However, off-target effects can still arise from the target-binding ligand or unproductive ternary complex formation.[9] |
| Inhibitor of Apoptosis (IAP) | cIAP1, cIAP2, XIAP | IAP-based degraders, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers), can induce the degradation of IAP proteins themselves, which can have broader downstream effects on apoptosis and cell signaling pathways. |
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of degrader cross-reactivity involves a combination of proteomics-based methods and target-specific engagement assays.
Global Proteomics by Mass Spectrometry (LC-MS/MS)
This is the gold standard for identifying on- and off-target protein degradation.
Objective: To quantitatively assess changes in the global proteome following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Culture selected cell lines to mid-log phase and treat with the degrader molecule at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse using a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label peptides from different treatment conditions with distinct isobaric tags. This allows for multiplexing and accurate relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer fragments the peptides and the isobaric tags, and the relative intensities of the reporter ions are used to quantify changes in protein abundance.[10]
-
Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.
Objective: To determine if the degrader binds to its intended target and potential off-targets in intact cells, leading to a change in their thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with the degrader or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods such as Western blotting or ELISA.
-
Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve in the presence of the degrader indicates target engagement.
NanoBRET™ Target Engagement Assay
This is a live-cell assay to quantify the affinity of a degrader for its target.
Objective: To measure the binding of a degrader to a specific target protein in living cells.
Methodology:
-
Cell Line Engineering: Genetically modify cells to express the target protein as a fusion with NanoLuc® luciferase.
-
Tracer and Compound Addition: Add a fluorescent tracer that binds to the target protein and the test degrader to the cells.
-
BRET Measurement: If the degrader binds to the target, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the tracer.
-
Data Analysis: The IC50 value, representing the concentration of the degrader that displaces 50% of the tracer, can be determined to quantify target engagement.
Visualizing Key Pathways and Workflows
To better understand the processes involved in targeted protein degradation and its analysis, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS: 2353563-48-9 | AxisPharm [axispharm.com]
- 4. Thalidomide-O-PEG2-Acid | AxisPharm [axispharm.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Thalidomide-O-PEG5-Acid
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Thalidomide-O-PEG5-Acid. Due to the known teratogenic effects of thalidomide and the potent nature of its derivatives, comprehensive personal protective equipment (PPE), rigorous handling procedures, and meticulous disposal plans are mandatory to ensure personnel safety and prevent environmental contamination.
This compound, a derivative of thalidomide used in the development of PROTACs (Proteolysis Targeting Chimeras), requires careful management due to the inherent hazards of its parent compound. The following guidelines provide a framework for the safe handling and disposal of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are the first line of defense against exposure. For handling this compound, a multi-layered approach to PPE is essential. All personnel, regardless of the quantity of the compound being handled, must utilize the following equipment.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and allows for safe removal of the outer layer in case of contamination. |
| Lab Coat | Disposable, back-closing, with knit cuffs | Provides full body coverage and prevents contamination of personal clothing.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from dust particles and accidental splashes.[2] |
| Respiratory Protection | An N95 respirator at a minimum; a powered air-purifying respirator (PAPR) is recommended for handling larger quantities or when dust generation is possible.[1][3][4] | Prevents inhalation of airborne particles of the compound. |
| Shoe Covers | Disposable, slip-resistant | Prevents the tracking of contaminants out of the designated handling area.[1] |
Operational Plan: Safe Handling Workflow
A systematic workflow is critical to minimize the risk of exposure during the handling of this compound. All operations should be conducted within a designated area, ideally within a containment device such as a chemical fume hood, a glove box, or an isolator.[3][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
